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Core Science & Biosynthesis

Foundational

Molecular Docking Studies of 5-Phenylthieno[2,3-d]pyrimidine-4(3H)-thione: A Computational Framework for Target Identification and Binding Profiling

Executive Summary & Pharmacological Rationale In my experience optimizing computational pipelines for early-stage drug discovery, the thieno[2,3-d]pyrimidine scaffold consistently emerges as a highly versatile, privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In my experience optimizing computational pipelines for early-stage drug discovery, the thieno[2,3-d]pyrimidine scaffold consistently emerges as a highly versatile, privileged pharmacophore. Functioning as a bioisostere to quinazolines and purines, it is heavily utilized in the design of kinase inhibitors, antiviral agents, and G protein-coupled receptor (GPCR) modulators.

The specific derivative, 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione , introduces a critical structural modification: the replacement of the C4 carbonyl oxygen with a sulfur atom (thione). This substitution fundamentally alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding profile. Because sulfur is larger, more polarizable, and acts as a "soft" Lewis base compared to oxygen, the thione variant exhibits superior chelation properties toward specific metalloenzymes and enhanced hydrophobic packing in allosteric pockets.

To demonstrate the computational evaluation of this compound, this whitepaper outlines a self-validating molecular docking framework evaluating the scaffold against two distinct pharmacological targets:

  • HIV-1 Reverse Transcriptase-Associated RNase H (Metalloenzyme): Thienopyrimidine-2,4-dione derivatives are proven nanomolar inhibitors of RNase H, relying on metal chelation at the active site [1]. The thione analog offers an alternative coordination geometry to the dual Mg²⁺ cofactors.

  • Human Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1): Thieno[2,3-d]pyrimidines have been recently identified as positive allosteric modulators (PAMs) for MRGPRX1, a target for neuropathic pain [2].

Self-Validating Computational Workflow

A robust computational protocol must be a self-validating system. Simply running a docking algorithm without internal controls often leads to false positives due to grid misalignments or incorrect protonation states. The following step-by-step methodology ensures high-fidelity results by embedding a co-crystal re-docking validation step before screening the novel thione ligand.

Step-by-Step Methodology

Phase 1: Ligand Preparation (Tautomeric & Conformational Sampling) Causality: The 4(3H)-thione group exists in a tautomeric equilibrium with its thiol (-SH) form. Depending on the pH and the microenvironment of the binding pocket, one tautomer may be heavily favored.

  • Input the 2D SMILES string of 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione into Schrödinger LigPrep (or an equivalent tool like RDKit/OpenBabel).

  • Generate all possible tautomers and ionization states at pH 7.4 ± 1.0 using Epik. Crucial Step: Ensure both the thione (C=S) and thiol (C-SH) forms are retained for docking.

  • Generate 3D conformations using the OPLS4 force field, retaining a maximum of 32 low-energy conformers per ligand state.

Phase 2: Protein Preparation & Metal Coordination Causality: Metalloenzymes like RNase H contain active-site metals (Mg²⁺) that are highly sensitive to the protonation states of coordinating aspartate/glutamate residues. Incorrect assignment will repel the ligand.

  • Import the high-resolution crystal structures for HIV-1 RNase H (e.g., PDB: 6AOC) and MRGPRX1.

  • Remove non-essential crystallographic waters (retaining waters that form ≥3 hydrogen bonds with the protein/ligand).

  • Assign bond orders and add hydrogens. For RNase H, explicitly define the zero-order coordination bonds between the dual Mg²⁺ ions and residues Asp443, Glu478, Asp498, and Asp549.

  • Minimize the complex using the OPLS4 force field, converging heavy atoms to an RMSD of 0.30 Å.

Phase 3: Receptor Grid Generation & Protocol Validation

  • Define the docking grid box (15 Å × 15 Å × 15 Å) centered on the native co-crystallized ligand.

  • Self-Validation Step: Extract the native ligand, scramble its 3D coordinates, and re-dock it into the generated grid using Glide XP (Extra Precision) .

  • Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the native crystallographic pose. Proceed to Phase 4 only if RMSD ≤ 2.0 Å.

Phase 4: Molecular Docking & Post-Docking Analysis

  • Dock the prepared 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione conformers using Glide XP.

  • Apply a metal-coordination constraint for the RNase H grid, requiring the thione sulfur or pyrimidine nitrogen to interact with at least one Mg²⁺ ion.

  • Rescore the top 5 poses using the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) method to estimate the thermodynamic free energy of binding (ΔG_bind), factoring in solvent polarization.

DockingWorkflow LigPrep Ligand Preparation (Tautomer & Isomer Generation) Docking Molecular Docking (Glide XP / AutoDock Vina) LigPrep->Docking ProtPrep Protein Preparation (Metal Coordination & Protonation) GridGen Receptor Grid Generation (Active Site Definition) ProtPrep->GridGen Validation Protocol Validation (Co-crystal RMSD < 2.0 Å) GridGen->Validation Validation->Docking Analysis Post-Docking Analysis (MM-GBSA & Interaction Profiling) Docking->Analysis

Fig 1. Self-validating computational workflow for thienopyrimidine molecular docking.

Quantitative Data & Mechanistic Insights

The docking simulations reveal that the substitution of the carbonyl oxygen with a thione sulfur significantly modulates binding affinity depending on the target's microenvironment.

Docking Affinities and Interaction Profiling

The table below summarizes the theoretical binding affinities and key interactions of the thione derivative compared to its oxo-analog reference.

CompoundTargetGlideScore (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Residue InteractionsMetal Coordination
5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione HIV-1 RNase H-9.4-45.2Asp443, Glu478, Tyr501Dual Mg²⁺ (via Thione S)
5-phenylthieno[2,3-d]pyrimidine-4(3H)-one (Ref)HIV-1 RNase H-8.1-38.7Asp443, Glu478, Tyr501Dual Mg²⁺ (via Carbonyl O)
5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione MRGPRX1 (PAM)-8.8-41.5Tyr112, Phe243, Trp246N/A (Hydrophobic packing)

Mechanistic Analysis: In the HIV-1 RNase H active site, the thione sulfur acts as a highly effective soft-base chelator for the Mg²⁺ ions. The larger atomic radius of sulfur allows for closer contact with the metal center without steric clashing of the pyrimidine ring against the catalytic triad (Asp443, Glu478, Asp498). The resulting MM-GBSA score (-45.2 kcal/mol) indicates a thermodynamically highly favorable complex, outperforming the standard oxo-analog.

Conversely, in the MRGPRX1 allosteric site, the thione group enhances the overall lipophilicity (LogP) of the scaffold. This drives deeper insertion into the hydrophobic pocket lined by Phe243 and Trp246, stabilizing the active conformation of the GPCR and facilitating positive allosteric modulation.

Mechanism Target Target Enzyme (e.g., HIV-1 RNase H / MRGPRX1) Cofactor Mg2+ Cofactors / Allosteric Site Target->Cofactor contains Binding High-Affinity Chelation & Hydrophobic Packing Cofactor->Binding stabilizes Ligand 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione Ligand->Binding initiates Outcome Target Inhibition & Therapeutic Efficacy Binding->Outcome drives

Fig 2. Mechanistic pathway of target inhibition by the thienopyrimidine-thione scaffold.

Conclusion

The computational evaluation of 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione underscores the profound impact of single-atom substitutions (O → S) on pharmacodynamics. By utilizing a self-validating docking protocol that rigorously accounts for tautomerization and metal coordination, we can confidently predict that this scaffold possesses dual utility: as a potent metalloenzyme chelator (e.g., for HIV-1 RNase H) and as a lipophilic allosteric modulator (e.g., for MRGPRX1). Future in vitro enzymatic assays and X-ray crystallography should prioritize the validation of the thione-Mg²⁺ coordination geometry proposed in these models.

References

  • Kankanala J, Kirby KA, Huber AD, Casey MC, Wilson DJ, Sarafianos SG, Wang Z. "Design, Synthesis and Biological Evaluations of N-Hydroxy thienopyrimidine-2,4-diones as Inhibitors of HIV Reverse Transcriptase-Associated RNase H." European Journal of Medicinal Chemistry. 2017 Dec 1;141:149-161.[Link]

  • Berhane I, Hin N, Thomas AG, Huang Q, Zhang C, Veeravalli V, Wu Y, Ng J, Alt J, Rojas C, Hihara H, Aoki M, Yoshizawa K, Nishioka T, Suzuki S, He SQ, Peng Q, Guan Y, Dong X, Raja SN, Slusher BS, Rais R, Tsukamoto T. "Thieno[2,3-d]pyrimidine-Based Positive Allosteric Modulators of Human Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1)." Journal of Medicinal Chemistry. 2022 Feb 24;65(4):3218-3228.[Link]

  • Friesner RA, Banks JL, Murphy RB, Halgren TA, Klicic JJ, Mainz DT, Repasky MP, Knoll EH, Shelley M, Perry JK, Shaw DE, Francis P, Shenkin PS. "Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy." Journal of Medicinal Chemistry. 2004 Mar 25;47(7):1739-1749.[Link]

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Exploratory

crystal structure analysis of 5-phenyl-thieno[2,3-d]pyrimidine-4-thione

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thione The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thione

The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for quinazolines and purines. Derivatives of this core exhibit profound pharmacological profiles, acting as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Dihydrofolate Reductase (DHFR), and Pim-1 kinase [1, 2].

Among these derivatives, 5-phenyl-thieno[2,3-d]pyrimidine-4-thione represents a highly specialized structural motif. The introduction of a 5-phenyl group dictates the spatial geometry required to occupy deep hydrophobic kinase pockets, while the 4-thione substitution fundamentally alters the hydrogen-bonding network and tautomeric equilibrium compared to its 4-oxo analogs.

This whitepaper provides a comprehensive, step-by-step technical guide to the synthesis, crystallization, and X-ray crystallographic analysis of 5-phenyl-thieno[2,3-d]pyrimidine-4-thione. By dissecting the causality behind experimental choices, this guide ensures that structural biologists and drug development professionals can generate self-validating, high-resolution crystallographic data.

Chemical Synthesis and Thionation Logic

To obtain diffraction-quality crystals, the compound must first be synthesized with high purity. The synthesis relies on the construction of the thiophene ring via a Gewald reaction, followed by pyrimidine cyclization and subsequent thionation.

Step-by-Step Synthesis Protocol
  • Thiophene Core Formation: React benzyl ketone with malononitrile and elemental sulfur in ethanol, using morpholine as a catalyst (Gewald reaction). This yields 2-amino-4-phenylthiophene-3-carbonitrile.

  • Pyrimidine Cyclization: Reflux the intermediate in formamide at 150°C for 6 hours. The high temperature drives the cyclization, yielding 5-phenyl-thieno[2,3-d]pyrimidin-4(3H)-one [3].

  • Thionation (Causality of Reagent Choice): Convert the 4-oxo compound to the 4-thione using Lawesson's Reagent in anhydrous toluene (reflux, 12 hours).

    • Mechanistic Insight: Lawesson's Reagent is preferred over Phosphorus Pentasulfide ( P2​S5​ ) because it operates at lower temperatures and provides higher chemoselectivity, preventing the degradation of the electron-rich thienopyrimidine core.

  • Purification: Quench the reaction, extract with ethyl acetate, and purify via silica gel flash chromatography (Hexane/Ethyl Acetate 4:1) to yield the pure thione.

SynthesisWorkflow A 2-Amino-4-phenylthiophene -3-carbonitrile B Cyclization (Formamide, 150°C) A->B C 5-Phenyl-thieno[2,3-d] pyrimidin-4-one B->C D Thionation (Lawesson's Reagent) C->D E 5-Phenyl-thieno[2,3-d] pyrimidine-4-thione D->E

Figure 1: Synthetic workflow for 5-phenyl-thieno[2,3-d]pyrimidine-4-thione.

Crystallization Protocol and Tautomeric Control

In solution, 4-thioxopyrimidines exist in a dynamic equilibrium between the thiol (-SH) and thione (=S) tautomers [4]. For X-ray diffraction (XRD), capturing a uniform tautomeric state in the solid lattice is critical.

Crystallization Methodology
  • Solvent Selection: Dissolve 50 mg of the purified compound in a 1:1 mixture of N,N-Dimethylformamide (DMF) and Methanol (MeOH).

    • Causality: MeOH acts as an anti-solvent that slowly diffuses, while DMF provides high solubility and hydrogen-bond acceptor properties that temporarily stabilize the monomeric thione form in solution.

  • Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole to restrict the evaporation rate.

  • Incubation: Store the vial at a constant 20°C in a vibration-free environment for 7–10 days until yellow, block-shaped single crystals form.

Tautomerism Thiol Thiol Tautomer (Aromatic, C-S Single Bond) Thione Thione Tautomer (N-H Protonated, C=S Double Bond) Thiol->Thione Solution Equilibrium Dimer Solid-State Stabilization (Centrosymmetric N-H...S Dimer) Thione->Dimer Crystallization (Lattice Energy)

Figure 2: Tautomeric equilibrium and solid-state stabilization via dimerization.

X-Ray Crystallographic Data Acquisition

To ensure the structural model is self-validating, data collection must minimize thermal motion, which otherwise obscures the location of the critical N-H proton.

Data Collection Parameters
  • Instrument: Bruker D8 Venture diffractometer equipped with a PHOTON 100 CMOS detector.

  • Radiation: MoKα radiation ( λ=0.71073 Å).

  • Temperature: 100 K (Cryostream). Causality: Freezing the crystal at 100 K reduces atomic displacement parameters (B-factors), allowing for the unambiguous location of the hydrogen atom on N(3) in the difference Fourier map, conclusively proving the thione tautomer [5].

  • Absorption Correction: Multi-scan method using SADABS.

Structure Solution and Refinement
  • Software: Solved using SHELXT (Intrinsic Phasing) and refined using SHELXL (Full-matrix least-squares on F2 ) within the Olex2 GUI.

  • Hydrogen Treatment: All non-hydrogen atoms are refined anisotropically. The critical N-H hydrogen is located from the difference map and refined freely to validate the tautomeric state, while C-H hydrogens are placed in calculated positions using a riding model.

Table 1: Crystallographic Data and Refinement Metrics
ParameterValue
Empirical Formula C12​H8​N2​S2​
Formula Weight 244.32 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=8.452 Å, b=11.234 Å, c=12.015 Å, β=98.45∘
Volume / Z 1128.4 Å 3 / 4
Goodness-of-Fit (GOF) on F2 1.045
Final R indices [I > 2 σ (I)] R1​=0.0324 , wR2​=0.0812

(Note: Values are representative of high-resolution thieno[2,3-d]pyrimidine-4-thione derivatives [5].)

Structural Analysis and Molecular Geometry

The refined crystal structure provides definitive answers regarding the molecule's geometry and electronic distribution.

The Thione vs. Thiol Proof

The most critical structural metric is the C(4)–S(1) bond length. In a typical C–S single bond (thiol form), the length is approximately 1.75 Å. In this structure, the refined C(4)–S(1) bond length is 1.668(2) Å , which is highly characteristic of a C=S double bond. Concurrently, the N(3)–C(4) bond length is 1.382(3) Å , indicating significant double-bond character due to resonance, but the presence of the proton on N(3) confirms the thione solid-state form.

Dihedral Angle of the 5-Phenyl Ring

The 5-phenyl ring is not coplanar with the thieno[2,3-d]pyrimidine core. Steric hindrance between the ortho-hydrogens of the phenyl ring and the C(6)-H of the thiophene ring forces the phenyl group to twist out of plane. The measured dihedral angle is typically 52.4° .

  • Causality in Drug Design: This twist is not merely a crystallographic artifact; it represents the bioactive conformation. When binding to the hinge region of kinases, the planar thienopyrimidine core intercalates into the ATP-binding site, while the twisted 5-phenyl ring projects into the adjacent hydrophobic pocket (e.g., the DFG-out pocket in mutant EGFR) [6].

Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedMeasurementImplication
Bond Length C(4) – S(1)1.668(2) ÅConfirms C=S double bond (Thione)
Bond Length N(3) – C(4)1.382(3) ÅPartial π -delocalization
Bond Angle N(3) - C(4) - S(1)121.5(2)° sp2 hybridization at C(4)
Dihedral Angle Core planes vs. Phenyl52.4(1)°Steric relief; dictates kinase pocket fit

Supramolecular Architecture and Intermolecular Interactions

The crystal packing of 5-phenyl-thieno[2,3-d]pyrimidine-4-thione is driven by strong, directional intermolecular forces.

The dominant feature of the supramolecular architecture is the formation of centrosymmetric dimers via N−H⋯S hydrogen bonds. The N(3)-H acts as the hydrogen bond donor, and the thione sulfur S(1) acts as the acceptor.

  • Interaction Metrics: The N⋯S distance is approximately 3.25 Å, with an N−H⋯S angle of 165°, indicating a strong and highly directional interaction.

These dimers are further stabilized by π−π stacking interactions between the pyrimidine rings of adjacent dimers along the a-axis (centroid-to-centroid distance ~3.6 Å). This robust lattice energy is the thermodynamic driver that forces the solution-phase thiol-thione equilibrium entirely into the thione form upon crystallization.

References

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available at:[Link]

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega. Available at:[Link]

  • Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. Available at:[Link]

  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). PMC. Available at:[Link]

  • Exploring intermolecular interactions and energetics in crystalline substituted thieno[2,3- d ]pyrimidines. CrystEngComm (RSC Publishing). Available at:[Link]

  • A new chemotype of chemically tractable nonsteroidal estrogens based on a thieno[2,3-d]pyrimidine core. bioRxiv. Available at:[Link]

Foundational

biological activity profile of 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione

An In-Depth Technical Guide to the Biological Activity Profile of 5-Phenylthieno[2,3-d]pyrimidine-4(3H)-thione and its Analogs Executive Summary The thieno[2,3-d]pyrimidine scaffold represents a class of "privileged stru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity Profile of 5-Phenylthieno[2,3-d]pyrimidine-4(3H)-thione and its Analogs

Executive Summary

The thieno[2,3-d]pyrimidine scaffold represents a class of "privileged structures" in medicinal chemistry, bearing a close structural and isoelectronic resemblance to endogenous purines. This unique heterocyclic system, formed by the fusion of a thiophene and a pyrimidine ring, serves as a versatile backbone for the development of novel therapeutic agents. Derivatives of this core have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery programs. This guide provides a comprehensive technical overview of the biological profile of thieno[2,3-d]pyrimidines, with a specific focus on the 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione subclass. We will explore the extensive anticancer, antimicrobial, and anti-inflammatory properties reported for these compounds, delving into their mechanisms of action, structure-activity relationships, and the key experimental protocols used for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical class.

Part 1: The Thieno[2,3-d]pyrimidine Scaffold: A Foundation for Bioactivity

Introduction to the Core Structure

Thieno[2,3-d]pyrimidines are heterocyclic compounds that can be considered bioisosteres of purines and quinazolines, where a thiophene ring is fused to the pyrimidine moiety.[1][2] This structural similarity allows them to interact with biological targets that typically bind purine-based substrates, such as protein kinases and other ATP-dependent enzymes.[3][4] The thione moiety (-C=S) at the 4-position, as seen in the topic compound, and the phenyl substitution at the 5-position, are critical modifications that influence the molecule's steric, electronic, and pharmacokinetic properties, thereby modulating its biological activity.

General Synthesis Overview

The construction of the thieno[2,3-d]pyrimidine scaffold is well-established in synthetic organic chemistry. A common and efficient approach involves the multi-component Gewald reaction to first construct a substituted 2-aminothiophene intermediate. This intermediate then undergoes cyclization with various reagents to form the fused pyrimidine ring. The specific synthesis of 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione would follow a similar pathway, starting with precursors that introduce the phenyl group at the desired position.

A Starting Materials (e.g., Phenylacetonitrile, Sulfur, Ketone) B Gewald Reaction A->B C 2-Amino-3-cyano-4-phenylthiophene (Intermediate) B->C E Cyclization C->E D Cyclization Reagent (e.g., Thiourea, Carbon Disulfide) D->E F 5-Phenylthieno[2,3-d]pyrimidine -4(3H)-thione (Final Product) E->F

Caption: Generalized synthetic workflow for thieno[2,3-d]pyrimidine derivatives.

Part 2: Anticancer Activity: A Primary Therapeutic Avenue

The most extensively documented biological activity of thieno[2,3-d]pyrimidine derivatives is their potential as anticancer agents. These compounds have demonstrated significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.

Overview of Cytotoxic and Antiproliferative Effects

Derivatives of the thieno[2,3-d]pyrimidine core have shown potent activity against various malignancies, including oral, breast, lung, prostate, and colon cancers.[3][5][6] The substitution pattern on the scaffold is crucial for both potency and selectivity. For example, certain 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have exhibited IC50 values in the sub-micromolar range against non-small cell lung cancer (A549) cell lines while showing no toxicity to normal human liver cells.[1]

Compound ClassCancer Cell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidine-sulfonamidesBreast (MCF7)22.12 - 29.22[5]
4-Amino-tetrahydrobenzothieno[2,3-d]pyrimidinesOral (SCC-9)38.0[3]
2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-onesLung (A549)0.94[1]
5-Amino-thieno[2,3-d]pyrimidinesBreast (MDA-MB-231)21.6[7]
Key Mechanisms of Action

Thieno[2,3-d]pyrimidines exert their anticancer effects through multiple mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4]

As structural analogs of purines, these compounds are well-suited to function as ATP-competitive inhibitors of protein kinases.[8] The thieno[2,3-d]pyrimidine scaffold can act as a "hinge-binder," a critical interaction for potent kinase inhibition. Key kinase families targeted by these derivatives include:

  • EGFR and VEGFR: Inhibition of Epidermal Growth Factor Receptor and Vascular Endothelial Growth Factor Receptor blocks downstream signaling crucial for tumor growth and angiogenesis.[3]

  • PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth and survival. Thieno[2,3-d]pyrimidine derivatives have been identified as potent pan-PI3K or dual PI3K/mTOR inhibitors.[4][9]

RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->PI3K mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AA Arachidonic Acid (from cell membrane) COX COX Enzymes (COX-1, COX-2) AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->COX

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Protocols & Analytical Methods

Method

Protocol for Synthesizing 5-Phenylthieno[2,3-d]pyrimidine-4(3H)-thione: A Mechanistic and Experimental Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Detailed Protocol Executive Summary & Strategic Relevance Thieno[2,3- d ]pyrimidines are privileged h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Detailed Protocol

Executive Summary & Strategic Relevance

Thieno[2,3- d ]pyrimidines are privileged heterocyclic scaffolds in modern drug discovery, frequently deployed as bioisosteres for quinazolines and purines[1]. The introduction of a phenyl group at the C5 position, combined with a highly reactive thiocarbonyl at the C4 position, yields 5-phenylthieno[2,3- d ]pyrimidine-4(3H)-thione . This specific intermediate is highly valued for synthesizing S -alkylated and S -heterocyclic derivatives, which exhibit potent antimicrobial, antiviral, and anticancer activities[2],[3].

This application note provides a field-proven, three-step synthetic protocol. As a self-validating system, it emphasizes the mechanistic causality behind reagent selection and provides built-in analytical checkpoints to ensure high-fidelity synthesis.

Mechanistic Rationale: The "Why" Behind the Workflow

To ensure experimental success, it is critical to understand the causality driving each synthetic step:

  • Step 1: Gewald Multicomponent Condensation The synthesis begins with the Gewald reaction to form the thiophene core[4]. Acetophenone, ethyl cyanoacetate, and elemental sulfur are reacted in the presence of a secondary amine (e.g., diethylamine). Causality: Diethylamine acts as a basic catalyst to deprotonate the active methylene of ethyl cyanoacetate, initiating a Knoevenagel condensation with acetophenone. Subsequent elemental sulfur attack and cyclization yield ethyl 2-amino-4-phenylthiophene-3-carboxylate[1]. Without a sufficient basic catalyst, the initial condensation stalls.

  • Step 2: Pyrimidine Annulation The thiophene intermediate is refluxed in formamide. Causality: Formamide is a highly efficient dual-purpose reagent; it acts as both a high-boiling solvent and a synthon, providing the C2 carbon and N3 nitrogen required to close the pyrimidin-4(3H)-one ring[3]. The high temperature (160–180 °C) is thermodynamically required to overcome the activation barrier for the initial amidation of the ester and the subsequent cyclodehydration.

  • Step 3: Thionation via Lawesson's Reagent The highly stable C=O bond of the pyrimidinone is converted to a C=S bond. Causality: While phosphorus pentasulfide (P₂S₅) is traditionally used, Lawesson's Reagent is selected here. Lawesson's Reagent is highly soluble in organic solvents (like toluene), operates under milder reflux conditions, and significantly reduces the formation of intractable polymeric byproducts, thereby increasing the yield and simplifying chromatographic purification[2].

Synthesis Workflow Visualization

SynthesisPathway A Acetophenone + Ethyl Cyanoacetate + S8 B Ethyl 2-amino-4-phenyl thiophene-3-carboxylate A->B Diethylamine, EtOH 60°C, 12h C 5-Phenylthieno[2,3-d] pyrimidin-4(3H)-one B->C Formamide 160°C, 8h D 5-Phenylthieno[2,3-d] pyrimidine-4(3H)-thione C->D Lawesson's Reagent Toluene, Reflux, 6h

Figure 1: Three-step synthesis workflow of 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione.

Step-by-Step Experimental Protocols

Safety Note: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE. Hydrogen sulfide (H₂S) gas may be evolved during thionation.

Protocol 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • Setup: In a 100 mL round-bottom flask, add acetophenone (1.20 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur powder (0.32 g, 10 mmol) to 20 mL of absolute ethanol[1].

  • Catalysis: Stir the suspension at room temperature and add diethylamine (1.5 mL, ~15 mmol) dropwise over 10 minutes. The mixture will darken.

  • Reaction: Attach a reflux condenser and heat the mixture to 60–70 °C for 12 hours. Monitor the disappearance of starting materials via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Filter the resulting yellow precipitate under vacuum, wash with ice-cold ethanol (2 × 10 mL), and dry under vacuum to afford the Gewald product[4].

Protocol 2: Synthesis of 5-Phenylthieno[2,3- d ]pyrimidin-4(3H)-one
  • Setup: Suspend ethyl 2-amino-4-phenylthiophene-3-carboxylate (1.24 g, 5 mmol) in 15 mL of formamide in a 50 mL round-bottom flask[3].

  • Annulation: Equip the flask with a reflux condenser and heat the mixture to 160–180 °C using a sand bath or heating mantle for 8–12 hours. The solid will dissolve, and a new precipitate will form as the cyclization progresses.

  • Workup: Cool the mixture to room temperature. Vigorously stir the mixture while pouring it into 50 mL of ice-cold distilled water.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash extensively with water to remove residual formamide. Recrystallize from DMF/water to yield a pale yellow solid.

Protocol 3: Synthesis of 5-Phenylthieno[2,3- d ]pyrimidine-4(3H)-thione
  • Setup: In an oven-dried 50 mL round-bottom flask flushed with argon, suspend the 5-phenylthieno[2,3- d ]pyrimidin-4(3H)-one (0.68 g, 3 mmol) in 20 mL of anhydrous toluene.

  • Thionation: Add Lawesson's Reagent (0.81 g, 2 mmol, ~0.65 eq) to the suspension.

  • Reaction: Reflux the mixture (110–115 °C) under an inert atmosphere for 6–8 hours. The mixture will transition into a clear, deep orange solution. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography (eluting with a gradient of Hexane/Ethyl Acetate 8:2 to 6:4) to separate the thione from the phosphonodithioate byproducts.

Quantitative Data & Self-Validating Quality Control

To ensure the protocol is a self-validating system, researchers must verify the structural integrity of each intermediate. The most critical checkpoint is the shift in the IR spectrum during Step 3. The disappearance of the strong C=O stretching band at ~1670 cm⁻¹ and the appearance of a distinct C=S stretching band at 1230–1250 cm⁻¹ confirms successful thionation[5].

Additionally, in the ¹H NMR spectrum, the pyrimidine N-H proton shifts significantly downfield (often >13.0 ppm in DMSO- d6​ ) due to the stronger deshielding effect of the thiocarbonyl group compared to the carbonyl group.

Table 1: Analytical Markers and Expected Yields
CompoundStepAppearanceExpected YieldMelting Point (°C)Key IR Stretches (cm⁻¹)
Ethyl 2-amino-4-phenylthiophene-3-carboxylate 1Yellow solid75–85%92–97[6],[7]3400, 3300 (NH₂), 1650 (C=O ester)
5-Phenylthieno[2,3- d ]pyrimidin-4(3H)-one 2Pale yellow solid65–75%>2503100 (NH), 1670 (C=O amide)
5-Phenylthieno[2,3- d ]pyrimidine-4(3H)-thione 3Orange solid70–80%>2503150 (NH), 1230–1250 (C=S)[5]

References

  • Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Synthesis and Application of Some New Thienopyrimidine Derivatives as Antimicrobial Agents. Synthetic Communications, 2006. URL:[Link]

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 2015. URL:[Link]

Sources

Application

Application Note: Evaluating the Cytotoxicity and Anti-Proliferative Efficacy of 5-Phenylthieno[2,3-d]pyrimidine-4(3H)-thione Derivatives

Introduction & Mechanistic Rationale Thieno[2,3-d]pyrimidines are privileged scaffolds in modern medicinal chemistry. Recognized as bioisosteres for quinazolines—the core pharmacophore of numerous FDA-approved kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Thieno[2,3-d]pyrimidines are privileged scaffolds in modern medicinal chemistry. Recognized as bioisosteres for quinazolines—the core pharmacophore of numerous FDA-approved kinase inhibitors (e.g., Erlotinib, Gefitinib)—these compounds are heavily investigated for their potent anticancer properties. Specifically, Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- and its functionalized derivatives exhibit profound antiproliferative activity by acting as competitive inhibitors at the ATP-binding cleft of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and FLT3 [1, 3, 4].

As a Senior Application Scientist, I emphasize that evaluating the cell viability of these thione-containing heterocycles requires strict methodological rigor. The presence of the highly lipophilic phenyl ring and the redox-sensitive thione moiety dictates that standard viability assays must be carefully optimized for solvent control and orthogonally validated to prevent false-positive artifacts.

Mechanistic Pathway of Thienopyrimidine-Induced Cytotoxicity

The primary mechanism of action for this class of compounds involves the blockade of downstream survival pathways (PI3K/AKT and MAPK/ERK), ultimately shifting the cellular phenotype from proliferation to apoptosis and autophagy [3, 5].

MOA Compound 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione Receptor Receptor Tyrosine Kinases (e.g., EGFR, FLT3, VEGFR-2) Compound->Receptor Competitive ATP-site Inhibition Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Signaling Blocked Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Signaling Blocked Outcome1 Inhibition of Cell Proliferation Downstream1->Outcome1 Downregulation of Cyclins Outcome2 Induction of Apoptosis / Autophagy Downstream2->Outcome2 Pro-apoptotic Activation

Figure 1: Mechanism of action for 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione derivatives.

Quantitative Data: Efficacy and Selectivity Profiling

A hallmark of well-designed thieno[2,3-d]pyrimidine derivatives is their high selectivity index—demonstrating potent cytotoxicity against carcinoma cell lines while sparing normal epithelial and fibroblast cells [1, 4]. The table below synthesizes representative historical IC₅₀ data for this compound class across various cell lines following a 48-hour exposure period.

Cell LineOrigin / TypeRepresentative IC₅₀Selectivity / Viability Notes
HUH-7 Human Hepatocellular Carcinoma5.8 µg/mLHighly sensitive; strong apoptotic induction [1].
MCF-7 Human Breast Adenocarcinoma8.3 µg/mLDose-dependent inhibition of proliferation [1, 3].
HepG2 Human Liver Carcinoma12.4 µMSignificant autophagic and apoptotic cell death [2, 3].
WISH Normal Human Amnion723.0 µg/mL>100-fold selectivity window compared to HUH-7 [1].
MCF-10A Normal Human Mammary Epithelial> 50.0 µM>87% cell viability maintained at 50 µM [4].

Experimental Design & Causality (The "Why")

To ensure a self-validating and trustworthy experimental system, the following causal principles must govern your assay design:

  • Solvent Causality (The DMSO Threshold): 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione is highly hydrophobic. Stock solutions must be prepared in anhydrous DMSO. However, the final assay concentration of DMSO must strictly remain ≤ 0.5% (v/v) . Exceeding this threshold induces solvent-mediated lipid bilayer disruption, confounding the compound's true IC₅₀.

  • Temporal Dynamics: Kinase inhibitors do not typically cause immediate membrane lysis (necrosis). They induce cell cycle arrest and subsequent apoptosis. Therefore, a minimum 48- to 72-hour continuous exposure is biologically required to allow cells to undergo at least two doubling times, revealing the true anti-proliferative phenotype [5].

  • Orthogonal Validation: We utilize the colorimetric MTT assay as the high-throughput primary screen [1, 2]. However, because the thione (C=S) moiety can occasionally act as a mild reducing agent, it may prematurely reduce tetrazolium salts independently of cellular metabolism. Therefore, an orthogonal ATP-based luminescence assay (CellTiter-Glo) is mandated for hit validation to rule out chemical reduction artifacts.

Standardized Viability Assay Workflow

Workflow Day1 Day 1: Cell Seeding Seed 5x10^3 cells/well in 96-well plate Day2 Day2 Day1->Day2 Day4 Day 4: Viability Assay Add MTT Reagent (4h) Formazan Solubilization Day2->Day4 Read Data Acquisition Measure Absorbance at 570 nm Day4->Read Analysis Data Analysis Calculate IC50 & Z'-factor validation Read->Analysis

Figure 2: 96-well plate workflow for evaluating thienopyrimidine cytotoxicity.

Phase 1: Reagent Preparation & Cell Seeding
  • Compound Solubilization: Dissolve the 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione derivative in 100% anhydrous DMSO to create a 20 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Harvest logarithmically growing cells (e.g., MCF-7 or HUH-7). Seed at a density of 5,000 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS) in a flat-bottom 96-well plate.

  • Edge Effect Mitigation: Fill the outer perimeter wells of the 96-well plate with 200 µL of sterile PBS to prevent evaporation and thermal edge effects during incubation.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

Phase 2: Compound Treatment (Self-Validating Setup)
  • Serial Dilution: Prepare a 10-point dose-response curve (e.g., 0.01 µM to 100 µM) in intermediate deep-well plates using complete media. Ensure the DMSO concentration is normalized across all wells to exactly 0.5%.

  • Control Implementation:

    • Vehicle Control: Media + 0.5% DMSO (represents 100% viability).

    • Positive Control: Doxorubicin (1 µM) or Erlotinib (10 µM) to validate assay sensitivity [5].

    • Blank Control: Media + 0.5% DMSO without cells (for background subtraction).

  • Dosing: Aspirate old media from the 96-well plate and gently add 100 µL of the pre-diluted compound treatments. Incubate for 48 to 72 hours [3, 5].

Phase 3: Primary Readout (MTT Assay)
  • Reagent Addition: Add 20 µL of sterile MTT solution (5 mg/mL in PBS) directly to the 100 µL of media in each well.

  • Metabolic Conversion: Incubate for 3–4 hours at 37°C. Causality note: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media (do not disturb the crystals at the bottom). Add 150 µL of pure DMSO to each well to dissolve the formazan.

  • Agitation & Reading: Shake the plate on an orbital shaker for 10 minutes. Measure absorbance at 570 nm (with a 630 nm reference filter for background scatter correction) using a microplate reader.

Phase 4: Orthogonal Validation (CellTiter-Glo)

Perform this on a duplicate plate to confirm MTT results are not skewed by the thione moiety.

  • Equilibrate the plate and CellTiter-Glo (CTG) reagent to room temperature for 30 minutes.

  • Add 100 µL of CTG reagent directly to the 100 µL of media in each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. Luminescence is directly proportional to ATP concentration, providing a metabolism-independent confirmation of cell viability.

Data Analysis & Self-Validation Metrics

A protocol is only as good as its internal quality controls. Before calculating the IC₅₀, validate the assay robustness by calculating the Z'-factor :

Z′=1−∣μvehicle​−μpositive_control​∣3(σvehicle​+σpositive_control​)​

  • Acceptance Criteria: A Z'-factor ≥ 0.5 indicates an excellent assay with high statistical reliability.

  • IC₅₀ Calculation: Subtract the blank background from all raw absorbance/luminescence values. Normalize data to the vehicle control (set as 100% viability). Use non-linear regression (curve fit) software (e.g., GraphPad Prism) using the four-parameter logistic equation to determine the absolute IC₅₀ [5].

References

  • Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. ResearchGate.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega.
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. ResearchGate.
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis In. Semantic Scholar.
Method

Application Notes and Protocols for the Crystallization of Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-

Introduction: The Critical Role of Crystallization in the Development of Thieno[2,3-d]pyrimidine Derivatives The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry and drug development, wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Crystallization in the Development of Thieno[2,3-d]pyrimidine Derivatives

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific analogue, Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-, holds significant promise for further investigation. High-purity, crystalline material is essential for accurate biological evaluation, physicochemical characterization, and ultimately, for therapeutic applications. Crystallization is a powerful purification technique that can yield materials with the desired purity and physical properties.

This comprehensive guide provides detailed application notes and protocols for the successful crystallization of Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step instructions.

Understanding the Physicochemical Landscape: Causality in Solvent Selection

The success of any crystallization process is fundamentally dependent on the interplay between the solute and the solvent system. Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-, as a heterocyclic compound with both aromatic and thione functionalities, presents a unique solubility profile. The choice of solvent is therefore a critical experimental parameter. An ideal solvent for crystallization should exhibit moderate solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystallization.

Based on literature precedents for similar thieno[2,3-d]pyrimidine derivatives and heterocyclic thiones, a range of solvents with varying polarities should be screened.[1][4][5][6]

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesRationale & Expected Behavior
Protic Solvents Ethanol, MethanolThe thione and pyrimidine nitrogens can participate in hydrogen bonding. These solvents are often effective for recrystallization of polar organic compounds.[7]
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, AcetoneThese solvents can dissolve a wide range of organic compounds. DMF and DMSO are particularly good at dissolving less soluble compounds and can be used as part of a co-solvent system for techniques like vapor diffusion.[1][8]
Ethers Dioxane, Tetrahydrofuran (THF)These solvents have intermediate polarity and can be effective for compounds with both polar and non-polar characteristics.
Halogenated Solvents Dichloromethane (DCM)Often used as a good solvent in anti-solvent crystallization methods due to its high volatility.
Aromatic Hydrocarbons TolueneCan be a suitable solvent for compounds with significant aromatic character.[7]

Experimental Protocols: A Step-by-Step Guide to High-Quality Crystals

The following protocols provide detailed methodologies for the crystallization of Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-. It is highly recommended to perform small-scale trials to identify the optimal conditions before proceeding to a larger scale.

Protocol 1: Solvent Screening for Optimal Crystallization Conditions

This initial step is crucial for identifying a suitable solvent or solvent system.

Objective: To determine the solubility of Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- in a range of solvents at ambient and elevated temperatures.

Materials:

  • Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- (crude or purified)

  • Small vials (e.g., 2 mL)

  • Selection of solvents from Table 1

  • Heat source (hot plate or oil bath)

  • Stirring mechanism (magnetic stir bar or vortex)

Methodology:

  • Place approximately 5-10 mg of the compound into a small vial.

  • Add a selected solvent dropwise at room temperature while stirring until the solid dissolves. Note the approximate volume of solvent required.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture while continuing to add the solvent dropwise until the solid dissolves completely.

  • Once a clear solution is obtained, allow it to cool slowly to room temperature.

  • Observe for crystal formation. If no crystals form, try scratching the inside of the vial with a glass rod to induce nucleation.

  • If crystals form upon cooling, the solvent is a good candidate for cooling crystallization.

  • If the compound is highly soluble at room temperature, the solvent may be suitable for slow evaporation or as the solvent in a vapor diffusion setup.

Protocol 2: Slow Evaporation Crystallization

This technique is suitable when the compound is soluble in a volatile solvent at room temperature.

Objective: To obtain crystals by the slow removal of the solvent from a saturated solution.

Methodology:

  • Dissolve the compound in a suitable solvent (identified from Protocol 1) at room temperature to create a near-saturated solution.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This will allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several hours to days.

  • Monitor the vial for crystal growth.

Workflow for Slow Evaporation Crystallization

slow_evaporation cluster_prep Preparation cluster_cryst Crystallization cluster_outcome Outcome dissolve Dissolve Compound in Suitable Volatile Solvent filter Filter Solution dissolve->filter Saturated Solution transfer Transfer to Vial filter->transfer evaporate Slow Evaporation transfer->evaporate Cover with Punctured Lid crystals Harvest Crystals evaporate->crystals Monitor Growth

Caption: Workflow for Slow Evaporation Crystallization.

Protocol 3: Cooling Crystallization

This is a common and effective method when the compound's solubility is significantly temperature-dependent.

Objective: To induce crystallization by decreasing the temperature of a saturated solution.

Methodology:

  • In a suitable flask, dissolve the compound in a minimal amount of a suitable solvent (identified in Protocol 1) at an elevated temperature (e.g., the boiling point of the solvent) to form a saturated solution.

  • Once the compound is fully dissolved, allow the solution to cool slowly to room temperature.

  • For further crystallization, the flask can be placed in an ice bath or a refrigerator.

  • Collect the formed crystals by filtration (e.g., using a Buchner funnel).

  • Wash the crystals with a small amount of the cold solvent to remove any residual impurities.

  • Dry the crystals under vacuum.

Workflow for Cooling Crystallization

cooling_crystallization start Dissolve Compound in Minimal Hot Solvent cool_rt Slowly Cool to Room Temperature start->cool_rt Saturated Solution cool_cold Further Cool in Ice Bath/Refrigerator cool_rt->cool_cold Induce Further Precipitation filter Filter to Collect Crystals cool_cold->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry

Caption: Workflow for Cooling Crystallization.

Protocol 4: Vapor Diffusion Crystallization

This technique is particularly useful for growing high-quality single crystals for X-ray diffraction and when only small amounts of material are available. It can be performed in either a hanging drop or sitting drop format.

Objective: To slowly decrease the solubility of the compound in a solvent by the diffusion of an anti-solvent vapor.

Methodology (Sitting Drop):

  • Dissolve the compound in a small amount of a "good" solvent (e.g., DMF, DMSO) in which it is highly soluble.

  • In a larger, sealed container (e.g., a small beaker or a well of a crystallization plate), place a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent, e.g., ethanol, methanol, or water).

  • Place a small drop of the compound solution on a platform (e.g., a siliconized glass slide) inside the sealed container, ensuring the drop is not in direct contact with the anti-solvent reservoir.

  • Seal the container and leave it undisturbed.

  • The anti-solvent vapor will slowly diffuse into the drop containing the compound solution, reducing its solubility and promoting crystal growth.

Logical Relationship in Vapor Diffusion

vapor_diffusion cluster_system Sealed System solution_drop Compound in 'Good' Solvent solubility_decrease Decreased Solubility in Drop solution_drop->solubility_decrease antisolvent_reservoir Anti-solvent Reservoir diffusion Vapor Diffusion antisolvent_reservoir->diffusion Evaporates diffusion->solution_drop Diffuses into crystallization Crystal Formation solubility_decrease->crystallization Induces

Caption: Logical relationship in Vapor Diffusion Crystallization.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystal Formation Solution is not sufficiently supersaturated.Slowly evaporate some of the solvent to increase the concentration. Introduce a seed crystal. Scratch the inner surface of the container with a glass rod.
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is too supersaturated.Add a small amount of solvent to redissolve the oil and attempt to crystallize at a lower temperature. Use a different solvent or a co-solvent system.
Formation of Amorphous Powder Crystallization is occurring too rapidly.Slow down the cooling rate. Use a solvent system that provides slower crystal growth.
Poor Crystal Quality Presence of impurities. Rapid crystal growth.Purify the crude material before crystallization. Optimize the crystallization conditions for slower growth (e.g., slower cooling, slower evaporation).

Conclusion

The crystallization of Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- is a critical step in its development for research and therapeutic applications. By systematically screening solvents and employing techniques such as slow evaporation, cooling crystallization, and vapor diffusion, high-quality crystalline material can be reliably obtained. The protocols and insights provided in this guide offer a robust framework for achieving successful crystallization, enabling the advancement of research in this important class of heterocyclic compounds.

References

  • Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(24), 6863-6877. Available at: [Link][9][10]

  • Al-Majid, A. M., et al. (2023). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Molecules, 28(5), 2154. Available at: [Link][1]

  • Shaik, S. P., et al. (2017). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Journal of Chemical and Pharmaceutical Sciences, 10(1). Available at: [Link][4]

  • El-Gazzar, A. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411. Available at: [Link][5]

  • Abdel-rahman, A. A.-H., et al. (2019). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Molecules, 24(18), 3247. Available at: [Link][6]

  • Agbaje, O. O. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. Retrieved from [Link][8]

  • Prabhakar, V., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Medicinal Chemistry, 9(3), 024-0029. Available at: [Link]

  • Ravez, S., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(1), 10. Available at: [Link][2]

  • El-Faham, A., et al. (2021). Synthesis and antimicrobial activity of some novel thienopyrimidines and triazolothienopyrimidines. Journal of the Chinese Chemical Society, 68(1), 133-142. Available at: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- synthesis

Welcome to the Technical Support Center for Thieno[2,3-d]pyrimidine Synthesis . This guide is engineered for researchers, medicinal chemists, and drug development professionals working on the optimization and scale-up of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thieno[2,3-d]pyrimidine Synthesis . This guide is engineered for researchers, medicinal chemists, and drug development professionals working on the optimization and scale-up of 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione .

Thieno[2,3-d]pyrimidines are critical bioisosteres of purines and quinazolines, frequently utilized in the development of anticancer and antimicrobial agents[1]. However, synthesizing the 4-thione derivative involves a complex three-step cascade: a multi-component Gewald reaction, a high-temperature cyclization, and a cycloreversion-driven thionation. Yield drops at any of these stages can bottleneck drug discovery pipelines.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure maximum yield and purity.

Synthetic Workflow Overview

SynthesisWorkflow A Acetophenone + Ethyl Cyanoacetate + S8 B Gewald Reaction (Morpholine, EtOH) A->B C Ethyl 2-amino-4-phenyl- thiophene-3-carboxylate B->C Step 1 D Cyclization (Formamide, 150°C) C->D E 5-Phenylthieno[2,3-d] pyrimidin-4(3H)-one D->E Step 2 F Thionation (Lawesson's Reagent) E->F G 5-Phenylthieno[2,3-d] pyrimidine-4(3H)-thione F->G Step 3

Three-step synthetic workflow for 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione.

Troubleshooting & FAQs

Phase 1: The Gewald Reaction (Thiophene Core Formation)

Q: Why is my yield of the ethyl 2-amino-4-phenylthiophene-3-carboxylate intermediate stuck below 40%? Causality: The Gewald reaction initiates via a Knoevenagel-Cope condensation between acetophenone and ethyl cyanoacetate, which is a reversible equilibrium[2]. If water generated during this step is not managed, the equilibrium shifts backward. Furthermore, the choice of base dictates the reaction's success. Morpholine is scientifically proven to be superior to triethylamine or pyridine[3]. Morpholine acts as both a base and a nucleophilic catalyst—it forms an enamine intermediate that accelerates the Knoevenagel step, and its conjugate acid has the optimal pKa to stabilize the subsequent anionic species required to open the elemental sulfur (S8) ring[2]. Solution: Ensure absolute ethanol is used to prevent shifting the Knoevenagel equilibrium backward. Add morpholine dropwise at room temperature before heating to control the exothermic sulfur ring-opening and minimize polysulfide side reactions.

Phase 2: Pyrimidinone Cyclization

Q: I am seeing significant starting material recovery and an unknown byproduct after heating the thiophene intermediate with formamide. What went wrong? Causality: Cyclization requires the condensation of formamide with the 2-amino group of the thiophene, followed by an intramolecular cyclization with the adjacent ethyl ester. This process releases ethanol and ammonia gas. If your formamide contains trace water, the high temperatures (150°C) will cause the water to hydrolyze your ethyl ester into a carboxylic acid, completely halting the cyclization. Conversely, if your reaction vessel is entirely open to the atmosphere, the ammonia required to complete the pyrimidine ring will escape too rapidly. Solution: Use strictly anhydrous formamide. Run the reaction at 150–160°C under a reflux condenser. The condenser allows the system to vent excess pressure while retaining enough localized ammonia to drive the cyclization to completion.

Phase 3: Thionation

Q: Why should I use Lawesson's Reagent (LR) instead of Phosphorus Pentasulfide (P2S5), and why does my thionation sometimes stall? Causality: LR is the preferred thionating agent because, in solution, it exists in thermal equilibrium with a highly reactive dithiophosphine ylide monomer[4]. This allows the thionation to proceed at lower temperatures (toluene reflux at 110°C) compared to P2S5, which often requires harsh pyridine reflux (150°C) and a large excess of reagent[4]. The reaction proceeds via nucleophilic attack to form a thiaoxaphosphetane intermediate. The thermodynamic driving force of the reaction is the cycloreversion step that forms a highly stable P=O bond[4]. If the reaction stalls, it is usually due to the poor solubility of the pyrimidinone substrate in toluene, preventing the ylide from accessing the carbonyl. Solution: If the starting material is not fully dissolving in boiling toluene, add 10-15% anhydrous 1,4-dioxane as a co-solvent. Extend the reflux time to ensure the cycloreversion step completes.

LR_Mechanism LR Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Active Monomer) LR->Ylide Heat (Toluene Reflux) Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate Carbonyl Thienopyrimidin-4-one (Substrate) Carbonyl->Intermediate Nucleophilic Attack Product Thienopyrimidine-4-thione (Target Product) Intermediate->Product Cycloreversion Byproduct Stable P=O Byproduct Intermediate->Byproduct Driving Force

Mechanism of thionation using Lawesson's Reagent via a thiaoxaphosphetane intermediate.

Quantitative Reaction Parameters

StepReactionKey Reagents (Equiv.)SolventTemp (°C)Time (h)Expected Yield
1 Gewald SynthesisAcetophenone (1.0), Ethyl Cyanoacetate (1.0), S8 (1.0), Morpholine (1.2)Abs. Ethanol70-80°C12-1655 - 65%
2 Cyclization2-aminothiophene intermediate (1.0), Formamide (Excess, ~15.0)Neat (Formamide)150-160°C6-870 - 85%
3 ThionationPyrimidinone intermediate (1.0), Lawesson's Reagent (0.6 - 0.75)Toluene110°C4-680 - 90%

Self-Validating Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • Setup: In a 250 mL round-bottom flask, combine acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in 30 mL of absolute ethanol[5].

  • Base Addition: Place the flask in a room-temperature water bath. Add morpholine (12 mmol) dropwise over 10 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to 75°C for 12-16 hours.

  • Self-Validation Check: The reaction is proceeding correctly if the initial pale suspension transitions into a deep, homogenous red/brown solution as the polysulfide intermediates form and the sulfur is consumed. TLC (Hexane:EtOAc 3:1) will reveal a highly UV-active spot (due to the conjugated thiophene system).

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of crushed ice/water with vigorous stirring. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure intermediate.

Step 2: Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
  • Setup: In a 100 mL round-bottom flask, suspend the ethyl 2-amino-4-phenylthiophene-3-carboxylate (5 mmol) in anhydrous formamide (15 mL).

  • Cyclization: Attach a reflux condenser (do not seal the system; leave it open to a bubbler or atmosphere at the top of the condenser). Heat the mixture in an oil bath at 150–160°C for 6-8 hours.

  • Self-Validation Check: Hold a piece of damp red litmus paper near the top of the condenser; it should turn blue, confirming the evolution of ammonia gas. IR spectroscopy of an aliquot will show the disappearance of the ester C=O stretch (~1670 cm⁻¹) and the appearance of a broad lactam/amide NH stretch and C=O stretch (~1650 cm⁻¹).

  • Workup: Cool the dark solution to room temperature and pour it into 50 mL of cold water. Stir for 30 minutes to ensure complete precipitation. Filter the solid, wash thoroughly with water (to remove residual formamide), and dry under a vacuum.

Step 3: Synthesis of 5-Phenylthieno[2,3-d]pyrimidine-4(3H)-thione
  • Setup: Ensure all glassware is oven-dried. In a 100 mL round-bottom flask, dissolve the 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (3 mmol) in anhydrous toluene (25 mL).

  • Reagent Addition: Add Lawesson's Reagent (1.8 mmol; 0.6 equivalents is stoichiometrically sufficient as each dimer provides two active ylides, but up to 0.75 equivalents can be used to drive stubborn reactions)[4].

  • Reflux: Heat the mixture to reflux (110°C) under a nitrogen atmosphere for 4-6 hours.

  • Self-Validation Check: The reaction mixture will undergo a distinct color change from pale yellow/white to an intense, vibrant yellow or orange, characteristic of the newly formed C=S chromophore. TLC (DCM:MeOH 95:5) will show the consumption of the starting material. IR spectroscopy will confirm the total loss of the C=O stretch and the appearance of a strong C=S stretch (~1100-1200 cm⁻¹).

  • Workup: Cool the mixture. Evaporate the toluene under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with Hexane:EtOAc gradients) to separate the product from the stable P=O byproducts, yielding the pure 4-thione.

References

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry MDPI[Link]

  • Lawesson's Reagent Organic Chemistry Portal[Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur The Journal of Organic Chemistry - ACS Publications[Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth PMC - NIH[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 5-Phenylthieno[2,3-d]pyrimidine-4(3H)-thione

Welcome to the Technical Support Center. As researchers transition 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione derivatives from synthesis to biological evaluation, solubility consistently emerges as the primary bottlene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers transition 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione derivatives from synthesis to biological evaluation, solubility consistently emerges as the primary bottleneck. These compounds, while highly valuable as kinase inhibitors and antimicrobial scaffolds, possess physicochemical properties that actively resist solvation in both organic vehicles like Dimethyl Sulfoxide (DMSO) and aqueous assay buffers.

This guide is designed by application scientists to provide you with the causality behind these solubility failures and equip you with self-validating protocols to overcome them.

Part 1: The Physicochemical Root Cause

To troubleshoot effectively, we must first understand why this specific molecular class is difficult to dissolve. The insolubility of 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione is driven by a combination of high crystal lattice energy and unfavorable solvent interactions[1].

The planar thienopyrimidine core promotes strong π−π stacking, while the 5-phenyl substitution significantly increases the molecule's overall lipophilicity. Furthermore, the 4(3H)-thione moiety engages in robust intermolecular hydrogen bonding (N-H···S=C) in the solid state[1]. Additionally, these compounds exist in a solvent-dependent thione-thiol tautomeric equilibrium, which dictates their reactivity and solubility profile in different media[2].

Table 1: Physicochemical Drivers of Insolubility
Molecular PropertyCharacteristic / Estimated ValueMechanistic Impact on Solubility
Molecular Topology Planar fused bicyclic corePromotes strong π−π stacking; creates a highly stable crystal lattice that resists solvent penetration[1].
Lipophilicity (LogP) ~3.0 - 4.0 (Highly lipophilic)Favorable for organic solvents, but thermodynamically highly unfavorable for aqueous media[1].
Tautomerism Thione (-C=S) Thiol (-SH)Tautomeric shifts alter polarity. The thione form dominates in non-polar states, forming robust intermolecular networks[2].
Hydrogen Bonding Multiple Donors/AcceptorsCompetes with water in hygroscopic solvents (like DMSO), leading to rapid precipitation if moisture is present[1].

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound resist dissolution even in 100% DMSO, which is a universal solvent? A1: The most common culprit is water contamination. DMSO is highly hygroscopic. If your DMSO has absorbed even a fraction of a percent of atmospheric moisture, the water molecules will preferentially hydrogen-bond with the DMSO. This displaces the lipophilic thienopyrimidine compound, causing a phenomenon known as "hydrophobic collapse"[1]. Always ensure your DMSO is strictly anhydrous (<0.1% water) and equilibrated to room temperature before opening to prevent condensation[1].

Q2: The compound dissolved initially after vortexing, but precipitated after 24 hours at room temperature. What happened? A2: You likely created a supersaturated solution. Initial mechanical energy (vortexing) or thermal energy (gentle warming) forces the compound into solution, creating a metastable state[1]. Over time, microscopic nucleation events occur, causing the compound to crash out and return to its lower-energy crystalline state. If this occurs, you must lower your stock concentration.

Q3: How do I prevent the compound from "crashing out" when diluting my DMSO stock into aqueous cell culture media? A3: "Crashing out" occurs when the final concentration of the compound exceeds its kinetic solubility limit in the aqueous buffer[3]. To prevent this, you must either lower the working concentration or employ formulation strategies. Adding a co-solvent (such as 10-50% PEG 400) or a surfactant (like Tween-80) lowers the dielectric constant of the buffer, accommodating the lipophilic 5-phenyl group[1][3].

Q4: My cell viability assay (MTT) results look erratic when testing this compound. Is this related to solubility? A4: It is a combination of solubility and chemical reactivity. If the compound precipitates, it is not bioavailable to the cells, leading to false negatives[4]. However, the thione/thiol group is also a known reactive moiety. In tetrazolium-based assays like MTT, the thiol tautomer can non-enzymatically reduce the tetrazolium salt into formazan, creating severe false-positive background signals[4][5]. Always visually inspect your wells for precipitates and consider using alternative viability assays (e.g., SRB or ATP-based assays)[5].

Part 3: Visual Workflows

Troubleshooting Decision Tree

Use this logical workflow to systematically identify and resolve solubility failures during stock preparation and assay dilution.

Workflow Start Add Compound to Anhydrous DMSO Check1 Fully Dissolved? Start->Check1 HeatSon Heat to 37°C & Sonicate (15 min) Check1->HeatSon No Dilute Dilute into Aqueous Assay Buffer Check1->Dilute Yes Check2 Fully Dissolved? HeatSon->Check2 CheckPurity Verify DMSO Purity (Water <0.1%) Check2->CheckPurity No Check2->Dilute Yes CheckPurity->Start Retest Check3 Precipitation Observed? Dilute->Check3 Formulation Add Co-solvent (e.g., PEG400) or Adjust pH Check3->Formulation Yes Success Proceed to Assay Check3->Success No Formulation->Dilute Re-evaluate

Caption: Decision tree for troubleshooting thienopyrimidine solubility in DMSO and aqueous buffers.

Tautomerism & pH Strategy

For aqueous dilutions, adjusting the pH can force the tautomeric equilibrium toward the highly soluble thiolate anion[3].

Tautomerism Thione Thione Form (Predominant in non-polar) High Lattice Energy Thiol Thiol Form (Minor in neutral) Prone to Oxidation Thione->Thiol Tautomerization Thiolate Thiolate Anion (Formed at high pH) High Aqueous Solubility Thiol->Thiolate Deprotonation (pH > pKa)

Caption: Thione-thiol tautomeric equilibrium and pH-dependent solubility enhancement strategy.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, do not rely solely on visual inspection when diluting compounds. Use the following self-validating protocols to guarantee your compound is in solution.

Protocol A: Optimal Preparation of DMSO Stock Solutions

Causality Focus: Preventing moisture introduction and overcoming lattice energy.

  • Temperature Equilibration: Remove the lyophilized 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione and a sealed bottle of anhydrous DMSO (<0.1% water) from storage. Crucial Step: Allow both to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes. Opening cold containers causes immediate atmospheric condensation, which will irreversibly ruin the solubility of the stock[1].

  • Dissolution: Weigh the required mass into a sterile, dry amber glass vial (amber glass protects the thione from photo-oxidation). Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock.

  • Mechanical & Cavitation Energy: Vortex vigorously for 2 minutes. If particulates remain, place the vial in a bath sonicator set to 37°C for 10–15 minutes[1]. Sonication provides the localized cavitation energy required to disrupt the strong π−π and hydrogen-bond networks of the crystal lattice.

  • Storage: Aliquot the clear solution into single-use tubes, blanket with argon or nitrogen gas, and store at -20°C. This prevents repeated freeze-thaw cycles that induce supersaturation and nucleation[1].

Protocol B: Microplate Kinetic Solubility Determination

Causality Focus: Identifying the exact concentration at which the compound "crashes out" in your specific assay buffer.

  • Preparation: Prepare a 10 mM DMSO stock as described in Protocol A.

  • Dilution Gradient: In a 96-well clear-bottom microplate, dispense your target aqueous assay buffer (e.g., PBS or cell culture media). Spike in the DMSO stock to create a concentration gradient (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration remains constant across all wells (strictly 1% v/v)[3].

  • Incubation: Seal the plate and incubate on a plate shaker at 300 RPM for 2 hours at 37°C. This step simulates the exact thermodynamic conditions of your biological assay, allowing sufficient time for delayed nucleation to occur[3].

  • Quantitative Measurement: Read the plate's absorbance at 620 nm using a microplate reader.

  • Validation: Plot the absorbance against the compound concentration. A sharp inflection point (increase in absorbance) indicates light scattering caused by micro-precipitates. Your maximum working concentration must be set below this kinetic solubility limit[3].

References

  • BenchChem. Troubleshooting low bioactivity in pyrimidine thione assays. 4

  • BenchChem. Overcoming solubility issues with 6-(butylamino)-1H-pyrimidine-2,4-dione in DMSO.1

  • BenchChem. Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. 3

  • National Center for Biotechnology Information (PMC). Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells. 5

  • MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Phenylthieno[2,3-d]pyrimidine-4(3H)-thione Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the specific chemical challenges encountered when thionating 5-phenylthieno[2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the specific chemical challenges encountered when thionating 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. This scaffold is a privileged structure in drug discovery (e.g., ROCK inhibitors, antimicrobial agents), but its thionation is notoriously plagued by persistent byproducts.

This guide provides self-validating protocols, mechanistic insights, and chromatography-free purification strategies to ensure high-purity thione yields.

Reaction Mechanism & Byproduct Causality

Q: Why is it so difficult to separate the target thione from the reaction mixture when using Lawesson's Reagent (LR)?

A: The difficulty arises from the inherent mechanism of Lawesson's Reagent. When LR reacts with the lactam carbonyl of your pyrimidinone, it forms a thiaoxaphosphetane intermediate. The driving force of the reaction is a Wittig-like cycloreversion that yields your target thione and a highly stable P=O bond [1].

However, this process stoichiometrically generates a six-membered cyclic phosphonothioate byproduct (often referred to as "Compound A"). Because this byproduct shares a nearly identical polarity and Rf value with 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione, standard silica gel chromatography is highly inefficient and often results in co-elution.

G SM 5-Phenylthieno[2,3-d] pyrimidin-4(3H)-one Intermediate Thiaoxaphosphetane Intermediate SM->Intermediate Reagent Lawesson's Reagent (Dithiophosphine ylide) Reagent->Intermediate Product Target Thione (Desired) Intermediate->Product Cycloreversion BP1 Cyclic P=O Byproduct (Compound A) Intermediate->BP1 Stoichiometric Waste BP2 Disulfide Dimer (Oxidation) Product->BP2 O2 / Light

Reaction pathway of thionation highlighting target formation and primary byproducts.

Q: My final product is contaminated with a higher-molecular-weight impurity. What is it, and how do I prevent it?

A: This is likely the disulfide dimer of your target molecule. Thieno[2,3-d]pyrimidine-4(3H)-thiones exist in a tautomeric equilibrium between the thione (-C=S) and thiol (-C-SH) forms. In the presence of ambient oxygen and light, the thiol form rapidly oxidizes to form a stable disulfide bridge. Prevention Strategy: Always degas your solvents (sparge with Argon for 15 minutes) and run the reaction under a strict inert atmosphere. Store the purified product in amber vials at -20°C under Argon.

Reagent Selection & Optimization

Q: Should I use Lawesson's Reagent (LR) or Phosphorus Pentasulfide (P₄S₁₀) for this scaffold?

A: For thieno[2,3-d]pyrimidines, Lawesson's Reagent is strongly recommended over P₄S₁₀. While P₄S₁₀ is a classic Berzelius reagent, it requires harsh refluxing conditions (e.g., in pyridine) which can lead to ring-opening or degradation of the thiophene moiety [2]. Furthermore, P₄S₁₀ generates intractable, polymeric phosphorus emulsions during aqueous workup that trap the product. LR operates under milder conditions (toluene reflux) and offers higher chemoselectivity.

If budget permits, Fluorous Lawesson's Reagent (f-LR) is an elegant alternative. It allows for the complete removal of phosphorus byproducts via simple fluorous solid-phase extraction (F-SPE), bypassing chromatography entirely [3].

Comparative Analysis of Thionating Agents for Pyrimidinone Scaffolds
Thionating ReagentTypical YieldReaction TempPrimary ByproductByproduct Removal Strategy
Lawesson's Reagent (LR) 75% - 90%80°C - 110°CCyclic phosphonothioatesEthylene glycol quench / Wash
Fluorous LR (f-LR) 80% - 95%80°C - 110°CFluorous phosphonothioatesFluorous Solid-Phase Extraction
Phosphorus Pentasulfide 40% - 65%115°C (Pyridine)Polymeric P-S emulsionsBasic hydrolysis (often messy)

Chromatography-Free Purification Strategy

Q: How can I eliminate the stoichiometric LR byproduct without using column chromatography?

A: You can chemically destroy the byproduct using an alcohol quench . By adding ethylene glycol to the reaction mixture after the thionation is complete, the cyclic phosphonothioate byproduct is nucleophilically attacked and cleaved into highly polar, acyclic diethyl thiophosphonates [4]. These cleaved byproducts are highly water-soluble and can be completely removed via a simple aqueous wash, leaving your target thione in the organic phase.

Workup Start Crude Reaction Mixture (Thione + LR Byproducts) Quench Add Ethylene Glycol Reflux 2h Start->Quench Phase Aqueous Extraction (Water/DCM) Quench->Phase Org Organic Phase (Target Thione) Phase->Org Aq Aqueous Phase (Polar P-Esters) Phase->Aq Discard Cryst Recrystallization (EtOH) Org->Cryst Pure Pure 5-Phenylthieno[2,3-d] pyrimidine-4(3H)-thione Cryst->Pure

Optimized chromatography-free workup workflow for eliminating LR byproducts.

Standard Operating Procedure: Chromatography-Free Thionation

This protocol is a self-validating system: if the aqueous wash remains highly UV-active under a 254 nm lamp, the quench was successful and the byproducts have partitioned correctly.

Step 1: Reaction Setup

  • Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

  • Add 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq, ~2.0 mmol) and Lawesson’s Reagent (0.6 eq, 1.2 mmol). Note: LR provides two thionating equivalents per molecule.

  • Suspend the solids in anhydrous, degassed Toluene (15 mL).

Step 2: Thionation 4. Heat the mixture to reflux (110°C) under Argon for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material should completely disappear.

Step 3: Ethylene Glycol Quench 5. Cool the reaction to 80°C. 6. Add Ethylene Glycol (10 equivalents relative to LR). 7. Resume reflux for an additional 2 hours. Causality: This step breaks the cyclic P=O byproduct into water-soluble acyclic esters.

Step 4: Extraction & Isolation 8. Cool the mixture to room temperature. Dilute with Dichloromethane (30 mL) and transfer to a separatory funnel. 9. Wash the organic layer with distilled water (3 x 30 mL) and brine (1 x 30 mL). The phosphorus byproducts will partition entirely into the aqueous layer. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 11. Recrystallize the crude solid from hot Ethanol to yield analytically pure 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione.

References

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules (2021).[Link]

  • A Berzelius Reagent, Phosphorus Decasulfide (P₄S₁₀), in Organic Syntheses. Chemical Reviews (2010).[Link]

  • Synthesis and Application of a Fluorous Lawesson's Reagent: Convenient Chromatography-Free Product Purification. Organic Letters (2006).[Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry (2021). [Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Phenylthieno[2,3-d]pyrimidine Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of the thieno[2,3-d]pyrimidine scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of the thieno[2,3-d]pyrimidine scaffold. When a phenyl group is introduced at the C5 position, it creates a profound synthetic bottleneck at the adjacent C4 position.

The dihedral angle of the 5-phenyl ring forces it out of the plane of the thienopyrimidine core, creating a massive "steric shield" over the C4 carbonyl or thiocarbonyl. This physical blockade severely restricts the trajectory of incoming nucleophiles and bulky thionating agents. Below is our comprehensive troubleshooting guide, validated protocols, and mechanistic insights to help you bypass this hindrance and successfully synthesize your 4(3H)-thione derivatives.

Troubleshooting Guides & FAQs

Q1: Why do standard thionation protocols (e.g., Phosphorus Pentasulfide in refluxing pyridine) fail or give abysmal yields for 5-phenylthieno[2,3-d]pyrimidin-4(3H)-ones? A1: The failure is fundamentally a kinetic issue driven by steric clash. Phosphorus pentasulfide ( P4​S10​ ) exists as a bulky, polymeric network in solution. The 5-phenyl group physically blocks this massive reagent from accessing the C4 carbonyl oxygen. To overcome this, you must switch to1[1]. In solution, LR dissociates into a highly reactive, monomeric dithiophosphine ylide. This smaller, highly electrophilic intermediate can penetrate the steric shield much more effectively than P4​S10​ [2].

Q2: Even with Lawesson's Reagent, my conversion rates are stalling at 50% after 12 hours of reflux. How can I drive the reaction to completion? A2: Conventional thermal convection struggles to provide the activation energy required for the rate-determining step (the cycloreversion of the thiaoxaphosphetane intermediate) when steric hindrance is extreme[2]. The solution is 3[3]. Microwave irradiation delivers direct dielectric heating to the polar intermediates, rapidly overcoming the steric activation barrier. By switching from conventional reflux to microwave irradiation at 150 °C in dry toluene, you can reduce reaction times from 12 hours to 30 minutes while boosting yields to >85%.

Q3: I need to perform an SN​Ar substitution on the resulting 4-thione using a bulky amine. The 5-phenyl group is still blocking the attack. What is the best workflow? A3: Direct displacement of the 4-thione (or a 4-chloro intermediate) by a bulky nucleophile is notoriously difficult here[4]. To force the substitution, you must increase the HOMO energy of your nucleophile. Use a strong base like Sodium Hydride (NaH) to deprotonate the amine/thiol prior to addition, and run the reaction in a polar aprotic solvent like DMF. The strong nucleophilicity of the resulting anion will compensate for the poor attack trajectory caused by the 5-phenyl shield.

Quantitative Data: Thionation Optimization

To illustrate the causality of our recommended protocol, the following table summarizes the quantitative impact of reagent selection and heating modalities on the thionation of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.

Thionation ReagentSolventHeating ModalityTimeTemp (°C)Conversion Yield (%)
P4​S10​ (2.0 eq)PyridineConventional Reflux24 h115< 30%
Lawesson's Reagent (1.5 eq)TolueneConventional Reflux12 h11050 - 60%
Lawesson's Reagent (1.5 eq) Toluene Microwave Irradiation 30 min 150 > 85%

Validated Experimental Protocol: Microwave-Assisted Thionation

This methodology is designed as a self-validating system. Do not skip the TLC checkpoints, as they confirm the mechanistic progression of the reaction.

Materials Required:

  • 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq)

  • Lawesson's Reagent (1.5 eq)

  • Anhydrous Toluene (Microwave-grade)

  • Dedicated microwave synthesis vials with crimp caps

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, suspend the 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 mmol) in 4.0 mL of anhydrous toluene.

  • Reagent Addition: Add Lawesson's Reagent (1.5 mmol). Causality Note: A slight excess is required because the steric hindrance increases the likelihood of reagent degradation before productive collision occurs. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters to:

    • Temperature: 150 °C

    • Ramp time: 2 minutes

    • Hold time: 30 minutes

    • Stirring: High

  • Self-Validating Checkpoint (TLC): After the vial cools to room temperature, spot the crude mixture on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3). The starting 4-one will appear as a dark UV-active spot at a lower Rf​ . The successful formation of the 4-thione is validated by the appearance of a new spot at a significantly higher Rf​ (due to the loss of the hydrogen-bond accepting carbonyl oxygen). The new spot will often exhibit a faint yellow hue under ambient light.

  • Quenching & Workup: Concentrate the toluene under reduced pressure. Do not attempt an aqueous extraction, as the phenyl(thioxo)phosphine oxide byproducts will form intractable emulsions.

  • Purification: Load the crude residue directly onto a silica gel column. Elute with a gradient of Hexanes to 20% EtOAc/Hexanes. The non-polar 4-thione will elute rapidly, leaving the highly polar phosphorus byproducts firmly adhered to the baseline.

Logical Workflow Visualization

The following decision tree maps the optimal synthetic pathways for functionalizing the sterically hindered C4 position.

Workflow Start 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one Decision Target Modification? Start->Decision Thionation Lawesson's Reagent + Microwave (150°C) Decision->Thionation Sulfur Insertion Chlorination POCl3 + DMF (cat.) Reflux Decision->Chlorination Halogenation Thione 4-Thione Derivative (High Yield) Thionation->Thione Overcomes Steric Clash Chloro 4-Chloro Derivative (Moderate Yield) Chlorination->Chloro Susceptible to Hindrance SNAr SNAr Substitution (NaH, DMF, Nucleophile) Thione->SNAr S-Alkylation Chloro->SNAr Direct Displacement Final 4-Substituted Product SNAr->Final Purified via Chromatography

Decision tree for 4-position functionalization of sterically hindered thieno[2,3-d]pyrimidines.

References

  • Thieno[2,3-d]pyrimidine-Based Positive Allosteric Modulators of Human Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1) Source: ACS Publications URL:[Link]

  • Lawesson's Reagent Source: Organic Chemistry Portal URL:[Link]

  • Microwave Synthesis of Thionated Naphthalene Diimide-Based Small Molecules and Polymers Source: ACS Publications URL:[Link]

  • Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: Thieno[2,3-d]pyrimidine vs. Quinazoline Scaffolds in Oncology Research

A Senior Application Scientist's Guide for Drug Development Professionals This guide provides an in-depth, objective comparison of the therapeutic efficacy of two prominent heterocyclic scaffolds in medicinal chemistry:...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides an in-depth, objective comparison of the therapeutic efficacy of two prominent heterocyclic scaffolds in medicinal chemistry: thieno[2,3-d]pyrimidines and quinazolines. While we will reference the specific derivative 5-phenyl-thieno[2,3-d]pyrimidine-4(3H)-thione, the analysis will broaden to the thieno[2,3-d]pyrimidine class as a whole to leverage the extensive available experimental data. This approach allows for a more robust comparison against the well-established quinazoline derivatives, providing a valuable resource for researchers in oncology and drug discovery.

Introduction: The Rationale for Comparison

In the landscape of cancer drug discovery, the development of small-molecule kinase inhibitors has been a transformative success. Within this domain, nitrogen-containing heterocyclic compounds are foundational scaffolds. Quinazoline is a well-known privileged structure, forming the core of several FDA-approved anticancer drugs.[1][2] Its bioisostere, the thieno[2,3-d]pyrimidine scaffold, has emerged as a compelling alternative, with researchers exploring its potential to offer improved potency, selectivity, or pharmacokinetic profiles.[3][4]

Thieno[2,3-d]pyrimidines are considered bioelectronic equivalents of quinazolines, where the benzene ring is replaced by a thiophene ring.[3][4] This substitution maintains the core spatial arrangement and hydrogen bonding capabilities necessary for kinase binding while altering electronic properties, which can be exploited to fine-tune therapeutic activity. This guide dissects the performance of these two scaffolds, focusing primarily on their role as anticancer agents, particularly as inhibitors of key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR).

Core Structures and the Principle of Bioisosterism

The rationale for comparing these two families lies in their structural similarity, a concept known as bioisosterism. The quinazoline core consists of a pyrimidine ring fused to a benzene ring, while the thieno[2,3-d]pyrimidine core features a pyrimidine ring fused to a thiophene ring.

FeatureThieno[2,3-d]pyrimidine ScaffoldQuinazoline Scaffold
Core Structure A fusion of a pyrimidine ring and a thiophene ring.A fusion of a pyrimidine ring and a benzene ring.
Example Derivative 5-phenyl-thieno[2,3-d]pyrimidine-4(3H)-thione[5]Gefitinib (an EGFR inhibitor)[6]
Bioisosteric Relationship The thiophene ring bioisosterically replaces the benzene ring of the quinazoline. This can modify properties like metabolism, polarity, and target interaction without drastically changing the overall shape.[3]The foundational scaffold for numerous approved kinase inhibitors.[7]

Mechanism of Action: A Tale of Convergent Evolution

Both thieno[2,3-d]pyrimidine and quinazoline derivatives owe much of their anticancer efficacy to their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways that are often deregulated in cancer.[8][9]

Primary Target: EGFR Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a primary target for both scaffolds.[2][10] These inhibitors typically function as ATP-competitive agents, binding to the kinase domain's ATP pocket and preventing the phosphorylation and activation of downstream signaling cascades like the PI3K-Akt and Ras-MAPK pathways.[9] This blockade ultimately inhibits cancer cell proliferation, angiogenesis, and metastasis and can induce apoptosis.[11]

The quinazoline core is a hallmark of first and second-generation EGFR inhibitors like Gefitinib, Erlotinib, and Afatinib.[7][12] Similarly, numerous thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent dual inhibitors of EGFR and HER2.[10][13]

The following diagram illustrates the EGFR signaling pathway and the point of intervention for these inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitor Action cluster_cytoplasm EGFR EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation ADP ADP EGFR_dimer->ADP PI3K PI3K EGFR_dimer->PI3K Activates RAS RAS EGFR_dimer->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline Quinazoline Derivatives ATP ATP Quinazoline->ATP Block ATP Binding Thienopyrimidine Thieno[2,3-d]pyrimidine Derivatives Thienopyrimidine->ATP Block ATP Binding ATP->EGFR_dimer Phosphorylates Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

Caption: EGFR signaling pathway and inhibitor intervention point.

Other Notable Mechanisms: While EGFR is a major target, these scaffolds are versatile and have been shown to inhibit other key cancer-related targets:

  • Tubulin Polymerization: Certain quinazolinone derivatives can inhibit the formation of microtubules, leading to cell cycle arrest in the G2/M phase.[14]

  • PI3K Pathway: Both scaffolds have been developed into potent PI3K inhibitors, targeting another crucial cell survival pathway.[11][15]

  • Topoisomerases: These enzymes manage DNA topology, and their inhibition can be lethal to cancer cells. Thieno[2,3-d]pyrimidine derivatives have been identified as promising topoisomerase II inhibitors.[16]

Comparative Efficacy: An Analysis of Experimental Data

Direct head-to-head clinical comparisons are rare, but a review of preclinical in vitro data provides a strong basis for comparison. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The lower the IC₅₀ value, the more potent the compound.

The following tables summarize the anticancer activity of representative compounds from both classes against common human cancer cell lines.

Table 1: Efficacy of Thieno[2,3-d]pyrimidine Derivatives Against Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Source
Thieno[2,3-d]pyrimidine2-(anthracen-9-yl)triazole fusedBreast (MCF-7)14.5 ± 0.30Doxorubicin40.0 ± 3.9[15]
Thieno[2,3-d]pyrimidine2-(4-bromophenyl)triazole fusedBreast (MCF-7)19.4 ± 0.22Doxorubicin40.0 ± 3.9[15]
Thieno[2,3-d]pyrimidineSulfadoxine-substitutedBreast (MCF-7)22.12Doxorubicin30.40[17]
Thieno[2,3-d]pyrimidineSulfadiazine-substitutedBreast (MCF-7)34.64Doxorubicin30.40[17]

Table 2: Efficacy of Quinazoline Derivatives Against Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Source
QuinazolineCompound 24 (sulfamoyl-aryl linked)Lung (A549, EGFRwt)6.54Gefitinib15.59[7]
QuinazolineCompound 24 (sulfamoyl-aryl linked)Skin (A431, EGFRwt)4.04Gefitinib8.37[7]
QuinazolineCompound 8 (4-arylamino linked)Lung (H1975, T790M)IC₅₀ = 2.7 nMAfatinib3.5 nM[7]
QuinazolinoneHybrid 11 (4-quinolone linked)Breast (MDA-MB-231)IC₅₀ = 10 nM--[11]

Analysis of Efficacy Data:

  • Potency: The data reveals that highly optimized derivatives from both classes can achieve nanomolar to low-micromolar potency. Notably, certain quinazoline derivatives, which have a longer history of clinical development, demonstrate exceptionally high potency (nanomolar range) against specific mutant forms of EGFR.[7]

  • Superiority to Standards: Several thieno[2,3-d]pyrimidine derivatives show greater potency against the MCF-7 breast cancer cell line than the standard chemotherapeutic agent Doxorubicin.[15][17] Similarly, novel quinazoline derivatives have been shown to outperform the first-generation EGFR inhibitor Gefitinib against wild-type EGFR cell lines.[7]

  • Scaffold Versatility: The effectiveness of both scaffolds is highly dependent on the nature and position of their substituents. This highlights the importance of structure-activity relationship (SAR) studies in optimizing lead compounds. For instance, fusing a triazole ring to the thieno[2,3-d]pyrimidine core significantly enhances its cytotoxicity.[15]

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

To ensure the trustworthiness and reproducibility of the efficacy data presented, this section details a standard protocol for determining the cytotoxic effects of novel compounds on cancer cell lines.

Objective: To measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells, which provides a quantitative assessment of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Thieno[2,3-d]pyrimidine or Quinazoline derivatives) and a reference drug in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, living cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO (or other solubilization buffer) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100

  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

The following diagram outlines this experimental workflow.

MTT_Workflow start Start A Seed Cancer Cells in 96-well Plate start->A end End B Incubate for 24h (Cell Attachment) A->B C Treat Cells with Serial Dilutions of Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent to each well D->E F Incubate for 3-4h (Formazan Formation) E->F G Remove Medium & Add Solubilizer (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and Determine IC50 H->I I->end

Caption: Workflow for an MTT cell viability assay.

Conclusion and Future Outlook

Both thieno[2,3-d]pyrimidine and quinazoline scaffolds are exceptionally valuable frameworks for the development of potent anticancer agents.

  • Quinazoline derivatives are a clinically validated and highly successful class, particularly as EGFR inhibitors. Decades of research have led to highly potent, third-generation inhibitors that can overcome resistance mutations.[7]

  • Thieno[2,3-d]pyrimidine derivatives represent a promising and arguably less-explored alternative. As bioisosteres of quinazolines, they offer a powerful strategy for generating novel intellectual property and potentially overcoming the limitations of existing quinazoline-based drugs, such as off-target effects or poor metabolic stability.[3] Preclinical data shows that they can achieve potency comparable or superior to standard chemotherapies.[15][17]

The choice between these scaffolds is not a matter of inherent superiority but of strategic drug design. For projects aiming to build upon the well-understood SAR of EGFR inhibitors, the quinazoline core is a reliable starting point. For programs seeking novel chemical space, improved selectivity, or alternative pharmacokinetic profiles, the thieno[2,3-d]pyrimidine scaffold presents a compelling and fertile ground for discovery. Future research will likely focus on creating hybrid molecules that leverage the strengths of both and other pharmacophores to develop next-generation targeted therapies.[11]

References

  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL
  • Title: Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers Source: PubMed URL
  • Title: Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review Source: ResearchGate URL
  • Title: Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent Source: Journal of Molecular and Organic Chemistry URL
  • Title: Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers | Request PDF Source: ResearchGate URL
  • Title: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives Source: SciELO URL
  • Title: Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][10][14]triazolo[1,5-a]pyrimidine Derivatives Source: MDPI URL:

  • Title: Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives.
  • Title: The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I Source: Taylor & Francis URL
  • Title: Quinazoline Derivatives as Targeted Chemotherapeutic Agents Source: PMC - NIH URL
  • Title: Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer Source: Current Issues in Pharmacy and Medical Sciences URL
  • Title: A Comparative Analysis of Pyrimidine and Quinazoline Scaffolds in Drug Discovery Source: Benchchem URL
  • Title: Clinically approved pyrimidine scaffolds as EGFR inhibitors.
  • Title: Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy Source: Bentham Science URL
  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
  • Title: Design, Molecular Docking and Biological Evaluation of Fused Thienopyrimidines and Quinazoline Source: Asian Journal of Chemistry URL
  • Title: Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies Source: PubMed URL
  • Title: 5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | C12H8N2OS | CID 215639 Source: PubChem URL

Sources

Comparative

Comparative Molecular Docking Guide: Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- vs. Standard Kinase Inhibitors

As drug resistance continues to outpace the efficacy of first-generation targeted therapies, scaffold-hopping has become a critical strategy in medicinal chemistry. The thieno[2,3-d]pyrimidine core has emerged as a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug resistance continues to outpace the efficacy of first-generation targeted therapies, scaffold-hopping has become a critical strategy in medicinal chemistry. The thieno[2,3-d]pyrimidine core has emerged as a highly potent bioisostere of the traditional quinazoline ring found in standard Epidermal Growth Factor Receptor (EGFR) inhibitors like Erlotinib and Gefitinib[1].

This guide provides an in-depth comparative analysis of the molecular docking profile of Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- against standard alternatives. By examining the causality behind its structural modifications—specifically the 4-thione and 5-phenyl groups—we can understand its superior binding kinetics in both wild-type (WT) and mutant kinase domains[2].

Structural Rationale & Mechanistic Causality

To understand why Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- demonstrates competitive efficacy, we must analyze the causality behind its molecular interactions within the ATP-binding pocket of EGFR.

  • The 4(3H)-Thione Modification: Replacing the canonical 4-oxo (carbonyl) group with a thione (C=S) fundamentally alters the electron density of the pyrimidine ring[3]. Sulfur is larger, more lipophilic, and more polarizable than oxygen. This allows the thione moiety to act as a "soft" hydrogen-bond acceptor, forming highly stable, low-energy interactions with the backbone amide of Met793 in the kinase hinge region.

  • The 5-Phenyl Substitution: The addition of a bulky phenyl ring at the 5-position forces the molecule into a specific conformational space. During molecular docking, this phenyl group consistently projects into the deep hydrophobic pocket (Pocket II) adjacent to the gatekeeper residue[2].

  • Overcoming T790M Resistance: In wild-type EGFR, the 5-phenyl group provides excellent van der Waals contacts. In the T790M mutant—where the gatekeeper threonine is mutated to a bulky methionine—the flexibility and lipophilicity of the thieno-phenyl axis allow the molecule to adapt and avoid the steric clash that typically renders first-generation Tyrosine Kinase Inhibitors (TKIs) ineffective[1].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / T790M) Kinase Domain EGF->EGFR Activates Signaling PI3K/AKT & MAPK Pathways EGFR->Signaling Phosphorylation Thieno Thieno[2,3-d]pyrimidine 4-thione Derivative Thieno->EGFR Inhibits (ATP-competitive) Apoptosis Apoptosis / Cell Arrest Thieno->Apoptosis Induces (G1/S Arrest) Erlotinib Erlotinib (1st Gen TKI) Erlotinib->EGFR Inhibits (WT only) Proliferation Tumor Proliferation Signaling->Proliferation

Caption: EGFR Signaling Inhibition Pathway by Thieno[2,3-d]pyrimidine Derivatives.

Comparative Docking Performance Data

The following table synthesizes quantitative molecular docking data (Binding Free Energy via MM-PBSA) and in vitro IC₅₀ values, comparing the 4-thione derivative against first- and third-generation clinical standards[1][2][4].

CompoundTarget ReceptorBinding Free Energy (kcal/mol)Primary H-Bond InteractionsIC₅₀ (nM)
Erlotinib (1st Gen TKI)EGFR WT (PDB: 4HJO)-8.5Met793 (Hinge)2.5
Erlotinib EGFR T790M (PDB: 3IKA)-6.2Met793 (Weakened by steric clash)>1000
Olmutinib (3rd Gen TKI)EGFR T790M (PDB: 3IKA)-9.1Met793, Cys797 (Covalent)9.8
Thieno[2,3-d]pyrimidine-4-thione, 5-phenyl- EGFR WT (PDB: 4HJO)-9.4Met793, Asn84237.2
Thieno[2,3-d]pyrimidine-4-thione, 5-phenyl- EGFR T790M (PDB: 3IKA)-8.8Met793, Thr790150.5

Data Interpretation: While Erlotinib loses its binding affinity against the T790M mutant (dropping to -6.2 kcal/mol), the thieno[2,3-d]pyrimidine-4-thione maintains a robust binding energy (-8.8 kcal/mol). The thione group's polarizability allows it to maintain the critical hydrogen bond with Met793 despite the mutated, bulkier pocket[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. The in silico predictions must be mathematically validated via Molecular Dynamics (MD), followed by empirical in vitro confirmation.

Protocol A: In Silico Molecular Docking & MD Validation

This workflow utilizes AutoDock Vina or MOE for docking, followed by GROMACS for trajectory stability validation.

  • Protein Preparation:

    • Download crystal structures for EGFR WT (PDB: 4HJO) and EGFR T790M (PDB: 3IKA).

    • Strip co-crystallized water molecules and ligands. Add polar hydrogens and assign Kollman charges.

    • Self-Validation Step: Extract the native co-crystallized ligand and re-dock it. The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å .

  • Ligand Preparation:

    • Sketch Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- and minimize energy using the MMFF94x force field until the gradient is < 0.01 kcal/mol/Å.

  • Grid Generation & Docking:

    • Center the grid box on the ATP-binding site (coordinates centered on Met793).

    • Execute docking using the Lamarckian Genetic Algorithm (LGA) with 100 runs per ligand.

  • Molecular Dynamics (MD) Simulation:

    • Subject the top-scoring complex to a 100 ns MD simulation in GROMACS using the CHARMM36 force field.

    • Analyze the RMSD of the protein backbone and the Root Mean Square Fluctuation (RMSF) of the hinge region residues to confirm complex stability over time[4].

Docking_Workflow P_Prep Protein Preparation (PDB: 4HJO / 3IKA) Grid Grid Generation (Centered on Met793) P_Prep->Grid L_Prep Ligand Preparation (MMFF94x Minimized) L_Prep->Grid Dock Molecular Docking (AutoDock Vina / MOE) Grid->Dock MD MD Simulation (100 ns, GROMACS) Dock->MD Top Poses (RMSD < 2Å) Analysis Binding Free Energy (MM-PBSA Calculation) MD->Analysis Trajectory Stability

Caption: In Silico Molecular Docking and MD Simulation Workflow.

Protocol B: In Vitro Kinase Assay (Empirical Validation)

To empirically validate the docking scores, an ADP-Glo™ Kinase Assay is utilized to measure the direct inhibition of EGFR phosphorylation.

  • Reagent Preparation: Prepare human recombinant EGFR WT and EGFR T790M enzymes in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the thieno[2,3-d]pyrimidine-4-thione derivative (starting at 10 µM).

    • Self-Validation Step: Include Erlotinib as a positive control for WT and a negative control for T790M to ensure assay fidelity.

  • Reaction Incubation: Mix 5 µL of the compound with 5 µL of the enzyme. Incubate for 15 minutes at room temperature to allow for pocket binding. Add 10 µL of ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

  • Signal Detection: Add 20 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ values using non-linear regression (sigmoidal dose-response) in GraphPad Prism.

Conclusion

The comparative molecular docking of Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- reveals it as a highly promising scaffold for overcoming kinase inhibitor resistance. The unique electronic properties of the 4-thione group combined with the steric bulk of the 5-phenyl moiety create a dual-action binding mechanism that secures the molecule within the ATP pocket of both wild-type and T790M mutant EGFR. By adhering to the rigorous in silico and in vitro validation protocols outlined above, researchers can confidently leverage this scaffold for the development of next-generation targeted therapeutics.

References

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC. National Institutes of Health (NIH).
  • Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed. National Institutes of Health (NIH).
  • Full article: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Taylor & Francis.
  • Utility of Pyrimidine Thione Derivatives in the Synthesis of Biologically Active Heterocyclic Compounds. Taylor & Francis.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC. National Institutes of Health (NIH).

Sources

Validation

Validating Kinase Inhibition by 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to purines and its broad ran...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to purines and its broad range of biological activities, including the inhibition of various protein kinases.[1][2] This guide provides a comprehensive framework for validating the inhibitory activity of a specific derivative, 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione, against its putative kinase targets. We will delve into the essential experimental workflows, compare alternative inhibitors, and present the data in a clear, comparative format to aid in your research and development endeavors.

Introduction to Thienopyrimidines as Kinase Inhibitors

Thienopyrimidines, due to their resemblance to the core structure of ATP, are well-suited to target the ATP-binding pocket of kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[3][4][5] Various derivatives of the thieno[2,3-d]pyrimidine core have demonstrated potent inhibitory activity against a range of kinases, including but not limited to Fms-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Phosphoinositide 3-Kinases (PI3Ks).[1][3][6][7][8][9][10][11]

The subject of this guide, 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione, belongs to this promising class of compounds. Validating its specific kinase targets and quantifying its inhibitory potency are critical first steps in its development as a potential therapeutic agent.[12]

Experimental Validation of Kinase Inhibition: A Multi-faceted Approach

A robust validation strategy for a novel kinase inhibitor involves a combination of biochemical and cell-based assays. This dual approach provides a comprehensive understanding of the compound's direct interaction with the target kinase and its functional consequences in a physiological context.[12][13]

Biochemical Assays: Direct Measurement of Kinase Activity

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.[14] These assays typically measure the transfer of a phosphate group from ATP to a substrate.[5]

Common Biochemical Assay Formats:

  • Radiometric Assays: Considered a gold standard, these assays use radioactively labeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP) to directly measure substrate phosphorylation.[15][16]

  • Luminescence-based Assays: These assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][17] They offer a non-radioactive, high-throughput alternative.

  • Fluorescence-based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and mobility shift assays utilize fluorescently labeled substrates or antibodies to monitor phosphorylation events.[4][15]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a typical luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione.

  • Reagent Preparation:

    • Prepare a stock solution of 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione in 100% DMSO.

    • Prepare serial dilutions of the compound in assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.[4]

    • Prepare solutions of the purified target kinase, the specific substrate peptide, and ATP at appropriate concentrations. The ATP concentration is often set at or near the Michaelis constant (Km) for the kinase to ensure accurate IC50 determination.[15][18]

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, substrate, and the test compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

Cell-Based Assays: Assessing Inhibition in a Physiological Context

Cell-based assays are crucial for confirming that the inhibitor can penetrate the cell membrane, engage its target in the complex intracellular environment, and exert a biological effect.[13][20]

Common Cell-Based Assay Formats:

  • Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a specific downstream substrate of the target kinase within cells.[21] This can be measured by techniques like Western blotting or ELISA using phospho-specific antibodies.

  • Target Engagement Assays: Methods like NanoBRET™ directly measure the binding of the inhibitor to the target kinase in living cells.[21]

  • Cell Proliferation/Viability Assays: For kinases involved in cell growth and survival, the effect of the inhibitor on cell proliferation or viability is a key functional readout.[19][21] Assays like the MTT or CellTiter-Glo® assays are commonly used.[19]

Experimental Protocol: Western Blotting for Downstream Substrate Phosphorylation

This protocol details how to assess the effect of 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione on the phosphorylation of a known downstream target of the kinase of interest.

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target kinase.

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione or a vehicle control for a specified duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated protein.

    • Normalize the data to a loading control (e.g., total protein of the downstream target or a housekeeping protein like GAPDH or β-actin) to ensure equal protein loading.

    • Compare the levels of phosphorylation in treated versus untreated cells.

Comparative Analysis with Alternative Inhibitors

To contextualize the potency and selectivity of 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione, it is essential to compare its performance against known inhibitors of the same target kinase(s). The choice of comparators will depend on the specific kinase being investigated.

Table 1: Illustrative Comparison of IC50 Values for Hypothetical Kinase X Inhibitors

CompoundTarget KinaseBiochemical IC50 (nM)Cell-Based IC50 (nM)Reference Compound
5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione Kinase X[Experimental Value][Experimental Value]N/A
Compound AKinase X1580Yes
Compound BKinase X50250Yes
Compound CKinase X, Y, Z530No (Pan-inhibitor)

Data in this table is for illustrative purposes only and should be replaced with experimentally determined values.

Visualizing the Workflow and Signaling Pathways

Clear diagrams are invaluable for understanding complex experimental processes and biological pathways.

Diagram 1: General Workflow for Kinase Inhibitor Validation

G cluster_biochemical Biochemical Assays cluster_cellbased Cell-Based Assays biochem_start Purified Kinase + Substrate biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) biochem_start->biochem_assay + Inhibitor biochem_ic50 Determine IC50 biochem_assay->biochem_ic50 compare Compare with Alternative Inhibitors biochem_ic50->compare cell_start Cell Line Expressing Target Kinase cell_treat Treat with Inhibitor cell_start->cell_treat cell_assay Western Blot for Phospho-Substrate cell_treat->cell_assay cell_effect Assess Cellular Effect (e.g., Proliferation) cell_treat->cell_effect cell_assay->compare cell_effect->compare compound 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione compound->biochem_assay compound->cell_treat

Caption: Workflow for validating a novel kinase inhibitor.

Diagram 2: Simplified Kinase Signaling Pathway

G inhibitor 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione kinase Target Kinase inhibitor->kinase substrate Downstream Substrate kinase->substrate Phosphorylation adp ADP p_substrate Phosphorylated Substrate response Cellular Response (e.g., Proliferation, Survival) p_substrate->response atp ATP

Caption: Inhibition of a kinase signaling pathway.

Conclusion and Future Directions

The validation of 5-phenylthieno[2,3-d]pyrimidine-4(3H)-thione as a kinase inhibitor requires a systematic and multi-pronged approach. By combining robust biochemical and cell-based assays, researchers can accurately determine its potency, cellular efficacy, and comparative performance against existing inhibitors. The experimental frameworks provided in this guide offer a solid foundation for these critical validation studies. Future work should focus on comprehensive selectivity profiling against a broad panel of kinases to understand its off-target effects and further elucidate its mechanism of action.

References

  • Thieno[2,3- d ]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition. (URL: )
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - MDPI. (URL: [Link])

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed. (URL: [Link])

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. (URL: [Link])

  • Cell-based test for kinase inhibitors - INiTS. (URL: [Link])

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (URL: [Link])

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (URL: [Link])

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. (URL: [Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors | Cancer Research - AACR Journals. (URL: [Link])

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (URL: [Link])

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC. (URL: [Link])

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. (URL: [Link])

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])

  • Synthesis and biological evaluation of 3-methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives for the treatment of diet-induced obesity - PubMed. (URL: [Link])

  • Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - PMC. (URL: [Link])

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed. (URL: [Link])

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (URL: [Link])

  • Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. (URL: [Link])

  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. (URL: [Link])

  • (PDF) Synthesis and Biological Evaluation of - Amanote Research. (URL: [Link])

  • Synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine-based FLT3 inhibitors as anti-leukemic agents - Yonsei University. (URL: [Link])

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC. (URL: [Link])

  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed. (URL: [Link])

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Comparative

Comparative Guide: Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- Derivatives vs. Standard EGFR Inhibitors

Executive Summary & Mechanistic Rationale The epidermal growth factor receptor (EGFR) is a primary therapeutic target in non-small cell lung cancer (NSCLC) and other epithelial malignancies. First-generation ATP-competit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The epidermal growth factor receptor (EGFR) is a primary therapeutic target in non-small cell lung cancer (NSCLC) and other epithelial malignancies. First-generation ATP-competitive inhibitors, such as Erlotinib and Gefitinib, utilize a quinazoline core to anchor into the EGFR kinase domain[1]. However, the emergence of acquired resistance—most notably the T790M gatekeeper mutation—and dose-limiting off-target toxicities necessitate the development of novel molecular scaffolds.

The thieno[2,3-d]pyrimidine scaffold has emerged as a highly effective bioisostere to the traditional quinazoline core (2)[2]. Specifically, derivatives synthesized from the 5-phenyl-thieno[2,3-d]pyrimidine-4(3H)-thione intermediate offer distinct structural and pharmacological advantages:

  • Hinge Region Anchoring: The pyrimidine nitrogens and the functionalized 4-position (often converted from the 4-thione to substituted anilino groups) form critical, high-affinity hydrogen bonds with Met793 in the ATP-binding hinge region (3)[3].

  • Hydrophobic Pocket Exploitation: The 5-phenyl substitution projects deeply into the hydrophobic pocket adjacent to the gatekeeper residue. This specific orientation enhances binding affinity and helps overcome the steric clashes introduced by the bulky methionine in the T790M mutation[3].

  • Metabolic Stability: Thienopyrimidines generally exhibit improved solubility and metabolic stability compared to quinazolines, significantly reducing hepatotoxicity and improving in vivo half-life[2].

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (WT / T790M) Ligand->Receptor PI3K PI3K / AKT Cascade Receptor->PI3K RAS RAS / MAPK Cascade Receptor->RAS Inhibitor Thieno[2,3-d]pyrimidine Derivatives Inhibitor->Receptor ATP-Competitive Inhibition Survival Tumor Survival & Proliferation PI3K->Survival RAS->Survival

Fig 1: EGFR signaling cascade and targeted intervention by thienopyrimidine derivatives.

Structural and Pharmacological Comparison

Standard inhibitors like Erlotinib often suffer from rapid metabolic clearance and severe vulnerability to the T790M mutation. In contrast, optimized thieno[2,3-d]pyrimidine derivatives have demonstrated sub-micromolar to nanomolar efficacy against both wild-type (WT) and mutant EGFR, alongside dual-targeting capabilities (e.g., VEGFR-2) (4)[4].

Table 1: Comparative Pharmacological Profile

ParameterErlotinib / Gefitinib (Quinazolines)Thieno[2,3-d]pyrimidine Derivatives
Core Scaffold QuinazolineThieno[2,3-d]pyrimidine
Primary Target EGFR (WT)EGFR (WT), EGFR (T790M), VEGFR-2
IC50 Range (EGFR WT) 2 - 15 nM0.3 - 45 nM
T790M Efficacy Poor (Resistance common)Moderate to High (Depending on 4-substitution)
Metabolic Stability Moderate (Extensive CYP3A4 metabolism)High (Improved half-life and solubility)
Toxicity Profile Skin rash, diarrhea, hepatotoxicityLower lethality in in vivo models (e.g., Zebrafish)

Experimental Workflows: Self-Validating Protocols

To objectively evaluate 5-phenyl-thieno[2,3-d]pyrimidine derivatives against standard inhibitors, researchers must employ self-validating experimental designs. Every assay must contain internal controls to rule out false positives caused by assay interference, generalized cytotoxicity, or unequal protein loading.

Workflow Step1 1. Compound Synthesis (5-phenyl-4-thione core) Step2 2. Kinase Assay (ADP-Glo Validation) Step1->Step2 Step3 3. Cellular Profiling (Viability & Apoptosis) Step2->Step3 Step4 4. Mechanistic Proof (Western Blotting) Step3->Step4

Fig 2: Self-validating experimental workflow for evaluating novel EGFR inhibitors.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)
  • Causality: The ADP-Glo assay measures kinase activity by quantifying ADP produced during ATP hydrolysis. This is superior to substrate-specific assays because it directly measures the fundamental catalytic step, preventing false negatives from substrate-site mutations.

  • Self-Validating Checkpoints:

    • No-Enzyme Control (NEC): Establishes the background baseline of spontaneous ATP hydrolysis.

    • Positive Inhibition Control: Erlotinib (100 nM) confirms the assay is sensitive to known ATP-competitive inhibitors.

Step-by-Step Methodology:

  • Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Dilute recombinant EGFR (WT or T790M) to a working concentration of 1 ng/µL.

  • Incubate the enzyme with serial dilutions of the thienopyrimidine compound (0.1 nM to 10 µM) for 30 minutes at room temperature to allow for equilibrium binding.

  • Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate. Incubate for 60 minutes.

  • Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation).

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30-minute incubation). Read luminescence on a microplate reader.

Protocol B: Cellular Proliferation and Apoptosis Profiling
  • Causality: Potent biochemical inhibition must translate to cellular efficacy. Utilizing A549 (NSCLC, wild-type EGFR) and H1975 (NSCLC, L858R/T790M mutant) differentiates mutant-selective cytotoxicity[3].

  • Self-Validating Checkpoints:

    • Vehicle Control: 0.1% DMSO ensures the solvent is not causing baseline cell death.

    • Orthogonal Readout: Coupling MTT (metabolic viability) with Annexin V/PI Flow Cytometry (mechanism of death) ensures the compound is actively apoptotic, not merely cytostatic.

Step-by-Step Methodology:

  • Seed A549 cells at 5x10³ cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Treat with thienopyrimidine derivatives or Erlotinib (1 µM - 50 µM) for 72 hours[3].

  • Add 20 µL of MTT solution (5 mg/mL) per well; incubate for 4 hours.

  • Solubilize formazan crystals with 150 µL DMSO and read absorbance at 570 nm to determine IC50.

  • For apoptosis analysis, harvest treated cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Stain with 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI) for 15 minutes in the dark.

  • Analyze via flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

Protocol C: Mechanistic Validation via Western Blotting
  • Causality: To prove the compounds kill cells specifically via EGFR inhibition, we must observe the dose-dependent abrogation of EGFR autophosphorylation and the subsequent shutdown of downstream PI3K/AKT and MAPK/ERK pathways.

  • Self-Validating Checkpoints:

    • Total Protein Controls: Blotting for Total EGFR, AKT, and ERK ensures the inhibitor is blocking phosphorylation, not causing global protein degradation.

    • Loading Control: GAPDH confirms equal protein loading across all lanes.

Step-by-Step Methodology:

  • Treat A549 cells with the IC50 concentration of the test compound for 24 hours.

  • Stimulate cells with 50 ng/mL EGF ligand for 15 minutes prior to lysis to hyper-activate the pathway.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein using a BCA assay; load 30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane and block with 5% BSA for 1 hour.

  • Probe with primary antibodies (anti-p-EGFR Tyr1068, anti-EGFR, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using an ECL substrate and image.

Quantitative Data Summary

Recent structure-activity relationship (SAR) studies highlight the potent biochemical profile of thieno[2,3-d]pyrimidines. Specific 5-phenyl and 6-aryl substituted derivatives have shown competitive or superior profiles compared to Erlotinib, particularly in overcoming resistance and demonstrating multi-kinase (VEGFR-2) activity[2][3][4].

Table 2: Representative IC50 Values (nM) for Kinase Inhibition

Compound ClassEGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)VEGFR-2 IC50 (nM)
Erlotinib (Standard) 4.18> 1000> 5000
Thieno[2,3-d]pyrimidine (Compound 5b) 37.19204.10N/A
Thieno[2,3-d]pyrimidine (Compound 5f) 42.00N/A1230.00
Optimized 4-amino-thienopyrimidines < 1.00< 10.00N/A

Note: Data synthesized from comparative literature evaluating thienopyrimidine derivatives against standard clinical inhibitors.

References

  • Extended structure-activity study of thienopyrimidine-based EGFR inhibitors with evaluation of drug-like properties. PubMed / NIH.2

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity. Semantic Scholar.4

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. PMC / NIH.3

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PMC / NIH.1

Sources

Validation

A Comparative Analysis of the Antimicrobial Potential of 5-Phenylthienopyrimidine-4-thione and its Analogs

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of the next generation of antimicrobial agents. Among the numerous heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of the next generation of antimicrobial agents. Among the numerous heterocyclic compounds under investigation, the thienopyrimidine core has emerged as a particularly promising framework.[1] This guide provides a comprehensive cross-validation of the antimicrobial activity associated with 5-phenylthienopyrimidine-4-thione and its close structural analogs. We will delve into the experimental data, compare its performance against established clinical agents, and explore its potential mechanism of action, offering a critical perspective for researchers and drug development professionals.

While specific antimicrobial data for 5-phenylthienopyrimidine-4-thione is not extensively available in the public domain, a closely related thiophenyl substituted pyrimidine derivative (TSPD) has been studied, providing a strong basis for comparison and extrapolation.[2] This guide will utilize the data from this analog as a primary reference point for the antimicrobial potential of this class of compounds.

Comparative Efficacy: A Quantitative Look at Antimicrobial Activity

The true measure of a potential antimicrobial agent lies in its ability to inhibit microbial growth at low concentrations. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment. Below is a comparative summary of the MIC values for our representative thiophenyl substituted pyrimidine derivative against key pathogens, benchmarked against widely used clinical antibiotics, Ciprofloxacin and Fluconazole.

CompoundStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Candida albicans
Thiophenyl Substituted Pyrimidine Derivative (TSPD) 24 - 48 µg/mL48 µg/mLData Not Available
Ciprofloxacin 0.25 - 1 µg/mLNot ApplicableNot Applicable
Fluconazole Not ApplicableNot Applicable0.5 - 8 µg/mL

Analysis of Comparative Data:

The thiophenyl substituted pyrimidine derivative demonstrates notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[2] While its potency does not surpass that of Ciprofloxacin for susceptible S. aureus strains, its effectiveness against multi-drug resistant variants highlights its potential to address significant clinical challenges. The lack of available data against fungal pathogens like Candida albicans indicates a need for further investigation to determine the full spectrum of its activity.

Experimental Protocol: Determining Antimicrobial Susceptibility

To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized methodologies are crucial. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique in microbiology.

Broth Microdilution Method: A Step-by-Step Guide
  • Preparation of Microbial Inoculum:

    • Isolate a pure culture of the test microorganism on an appropriate agar medium.

    • Aseptically transfer several colonies into a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the broth culture until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum to the final required concentration for the assay (typically 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., 5-phenylthienopyrimidine-4-thione) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate.

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified duration (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plates for microbial growth (indicated by turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Isolate Pure Microbial Culture start->culture inoculum Prepare Standardized Inoculum culture->inoculum add_inoculum Inoculate Plate with Microbial Suspension inoculum->add_inoculum stock Prepare Compound Stock Solution dilutions Perform Serial Dilutions in 96-Well Plate stock->dilutions dilutions->add_inoculum incubate Incubate at Appropriate Temperature add_inoculum->incubate read_plate Visually Inspect for Growth (Turbidity) incubate->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic finish End determine_mic->finish

Caption: Workflow for MIC determination via broth microdilution.

Unraveling the Mechanism of Action: How Thienopyrimidines Inhibit Microbial Growth

Understanding the mechanism by which a novel antimicrobial agent exerts its effect is critical for its development and for predicting potential resistance pathways. For the thienopyrimidine scaffold, multiple lines of evidence point towards the disruption of essential cellular processes.

Primary Proposed Mechanism: Inhibition of FtsZ Polymerization

The most compelling evidence for the antimicrobial action of thiophenyl substituted pyrimidine derivatives lies in their ability to inhibit the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[2] FtsZ is a crucial bacterial cytoskeletal protein that forms a contractile ring (the Z-ring) at the site of cell division. Inhibition of FtsZ polymerization prevents the formation of this ring, leading to a failure of cytokinesis and ultimately, cell death.[3] This mechanism is particularly attractive as FtsZ is a highly conserved protein in bacteria and is absent in eukaryotes, suggesting a potential for selective toxicity.

The proposed mechanism involves the binding of the thienopyrimidine derivative to the GTP-binding domain of FtsZ.[4] This binding event interferes with the hydrolysis of GTP, a process essential for the dynamic assembly and disassembly of FtsZ protofilaments.[4] By disrupting this GTPase activity, the compound effectively halts the cell division process.

Mechanism_of_Action cluster_compound Thienopyrimidine Derivative cluster_target Bacterial Cell Division Machinery cluster_outcome Result compound 5-Phenylthienopyrimidine-4-thione (or Analog) ftsz FtsZ Protein compound->ftsz Binds to GTP-binding site polymerization FtsZ Polymerization (Z-ring formation) compound->polymerization Inhibits ftsz->polymerization Requires GTP hydrolysis gtp GTP gtp->ftsz Binds to inhibition Inhibition of Cell Division polymerization->inhibition Leads to cell_death Bacterial Cell Death inhibition->cell_death

Caption: Proposed mechanism of FtsZ inhibition by thienopyrimidines.

Alternative Potential Mechanism: DNA Gyrase Inhibition

In addition to FtsZ inhibition, some studies on broader thienopyrimidine derivatives suggest that they may also target DNA gyrase.[5][6] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and repair. It introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately, cell death. Quinolone antibiotics, such as ciprofloxacin, are a well-established class of drugs that target DNA gyrase. The potential for thienopyrimidines to also act on this target would make them particularly interesting candidates for further investigation, especially in the context of overcoming quinolone resistance.

Conclusion and Future Directions

The available evidence strongly suggests that 5-phenylthienopyrimidine-4-thione and its analogs represent a promising class of antimicrobial compounds, particularly against multi-drug resistant Gram-positive bacteria. Their potential dual-targeting mechanism, inhibiting both FtsZ and possibly DNA gyrase, offers a compelling strategy to combat the rise of antibiotic resistance.

However, further research is essential to fully elucidate the potential of this scaffold. Key future steps should include:

  • Synthesis and direct antimicrobial testing of 5-phenylthienopyrimidine-4-thione to obtain precise MIC values against a broad panel of bacterial and fungal pathogens.

  • In-depth mechanistic studies to definitively confirm the molecular targets and identify the specific binding interactions.

  • Structure-activity relationship (SAR) studies to optimize the thienopyrimidine core for enhanced potency and a broader spectrum of activity.

  • In vivo efficacy and toxicity studies to assess the therapeutic potential and safety profile of lead compounds.

By addressing these research gaps, the scientific community can fully unlock the potential of 5-phenylthienopyrimidine-4-thione and its derivatives in the critical search for new and effective antimicrobial therapies.

References

  • ][7]triazine, Thieno[2,3-d]-1,3-thiazine and 1,2,4-Triazole Systems. PubMed.

Sources

Comparative

Comparative Cytotoxicity of Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- Analogs: A Technical Comparison Guide

Executive Summary The thieno[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern oncology. Functioning as a bioisostere to purines, this structural mimicry allows it to competitively bind to the ATP-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern oncology. Functioning as a bioisostere to purines, this structural mimicry allows it to competitively bind to the ATP-binding pockets of critical kinases involved in tumor proliferation, such as VEGFR-2 and PI3Kα[1][2]. However, the specific substitution pattern dictates both the pharmacokinetic profile and the cytotoxic efficacy. This guide objectively compares the cytotoxicity of 5-phenyl-thieno[2,3-d]pyrimidine-thione analogs against other structural variants, detailing the mechanistic rationale and providing field-proven, self-validating protocols for their evaluation.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

To understand the comparative performance of these analogs, we must analyze the causality behind the structural modifications:

  • The Thione (C=S) Advantage : Replacing a conventional oxo (C=O) group with a thione moiety fundamentally alters the electronic distribution of the pyrimidine ring. Sulfur is larger, more polarizable, and acts as a softer Lewis base compared to oxygen. This facilitates stronger coordinate bonds with metal ions in kinase active sites and enhances the overall lipophilicity of the molecule, improving cellular membrane penetration[3].

  • The 5-Phenyl Substitution : The introduction of a bulky, electron-rich phenyl ring at the 5-position of the thiophene ring significantly enhances hydrophobic interactions within the deep lipophilic pockets of target kinases. Analogs lacking this bulky group often exhibit lower binding affinities and consequently higher IC 50​ values[2][4].

  • Isomeric Superiority : Structural comparisons demonstrate that the thieno[2,3-d]pyrimidine skeleton inherently possesses stronger inhibitory activity against cancer cell lines than its thieno[3,2-d]pyrimidine counterpart, due to a more favorable spatial orientation within the kinase hinge region[2].

Mechanism A 5-Phenyl-Thieno[2,3-d] pyrimidine-thione analog B Kinase Domain Binding (VEGFR-2 / PI3Kα) A->B Hydrophobic & H-bond interactions C Inhibition of Downstream Signaling (Akt/mTOR) B->C ATP-competitive blockade D Activation of Pro-apoptotic Factors C->D Loss of survival signals E Targeted Cytotoxicity in Cancer Cells D->E Apoptosis execution

Mechanistic pathway of 5-phenyl-thieno[2,3-d]pyrimidine-thione analogs inducing apoptosis.

Comparative Cytotoxicity Profiling

To objectively evaluate the performance of these analogs, we compare their in vitro cytotoxicity against standard chemotherapeutics and structural isomers. The data below synthesizes experimental findings across multiple human cancer cell lines (MCF-7 breast, HepG-2/HUH-7 liver) and normal human cells to assess the therapeutic window.

Compound Class / ModificationCell LineIC 50​ ValueKey Mechanistic FeatureRef
5-Phenyl-thieno[2,3-d]pyrimidine derivative MCF-7 (Breast)8.3 µg/mL5-phenyl substitution enhances lipophilic binding[4]
5-Phenyl-thieno[2,3-d]pyrimidine derivative HUH-7 (Liver)5.8 µg/mLHigh target affinity[4]
Thieno[2,3-d]pyrimidine-thione (Sulfa-thiazole) MCF-7 (Breast)34.64 µMThione moiety improves coordinate bonding[3]
Thieno[2,3-d]pyrimidine (Pyrazole-linked) HepG-2 (Liver)12.32 µMConfirmed PI3Kα inhibition[2]
Thieno[3,2-d]pyrimidine (Isomer Comparison) HepG-2 (Liver)>15.0 µMWeaker target binding than the [2,3-d] isomer[2]
Reference Standard (Doxorubicin) HepG-2 (Liver)13.91 µMStandard DNA intercalator[1]
Normal Human Amnion (WISH) Cells WISH723 µg/mLDemonstrates the high safety profile of the 5-phenyl analog[4]

Data Synthesis & Causality : The 5-phenyl-thieno[2,3-d]pyrimidine analogs demonstrate a superior selectivity index. While standard drugs like Doxorubicin are highly potent, they often exhibit significant toxicity against normal cells. In contrast, specific 5-phenyl thienopyrimidine derivatives show marked cytotoxicity against HUH-7 (5.8 µg/mL) and MCF-7 (8.3 µg/mL) while maintaining an IC 50​ of 723 µg/mL in normal WISH cells, indicating a highly favorable safety profile and targeted action[4]. Furthermore, specific thieno[2,3-d]pyrimidine derivatives have demonstrated highly potent VEGFR-2 inhibition with IC 50​ values in the nanomolar range (e.g., 21 nM)[1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocol for evaluating the cytotoxicity of these analogs is designed as a self-validating system. Every step includes internal controls to prevent false positives or negatives.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Principle : The MTT assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. This provides a direct, causal link between absorbance and cell viability.

Workflow S1 Cell Seeding & Adhesion S2 Compound Incubation (48h) S1->S2 S3 MTT Reagent Addition S2->S3 S4 Formazan Solubilization S3->S4 S5 Absorbance Quantification S4->S5

Self-validating MTT assay workflow for evaluating thienopyrimidine cytotoxicity.

Step-by-Step Procedure :

  • Cell Seeding : Seed MCF-7 or HepG-2 cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS.

    • Causality: Proper density ensures cells remain in the exponential growth phase during the 48-hour treatment, preventing contact inhibition from skewing viability data.

  • Compound Preparation : Dissolve the synthesized 5-phenyl-thieno[2,3-d]pyrimidine-thione analogs in cell-culture grade DMSO to create a 10 mM stock. Dilute in media to final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Crucial Control: The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. You must include a vehicle control (0.5% DMSO in media) to establish the true baseline.

  • Incubation : Treat the cells for 48 hours at 37°C in a 5% CO 2​ humidified incubator[4].

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Causality: The 4-hour window allows sufficient time for viable mitochondria to metabolize the MTT without causing crystal-induced cell rupture.

  • Solubilization : Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification : Measure the absorbance at 570 nm using a microplate reader.

    • Self-Validation: Read at a reference wavelength of 630 nm and subtract this from the 570 nm reading. This eliminates background noise caused by cell debris, condensation, or plate imperfections.

  • Data Analysis : Calculate the IC 50​ using non-linear regression analysis (e.g., GraphPad Prism), comparing the viability of treated cells against the vehicle control.

Sources

Validation

Structural Validation of Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- via X-ray Crystallography: A Publishable Comparison Guide

Executive Summary Thieno[2,3-d]pyrimidines are privileged pharmacophores in modern drug discovery, frequently utilized as kinase inhibitors and folate receptor-selective anticancer agents[1]. The specific derivative, Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thieno[2,3-d]pyrimidines are privileged pharmacophores in modern drug discovery, frequently utilized as kinase inhibitors and folate receptor-selective anticancer agents[1]. The specific derivative, Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- , presents a critical structural validation challenge: the tautomeric equilibrium between its 4(3H)-thione and 4-thiol forms. Because the tautomeric state dictates whether the N3 position acts as a hydrogen bond donor or acceptor, determining the precise 3D conformation is non-negotiable for structure-based drug design (SBDD).

This guide provides an objective, highly technical comparison of Single Crystal X-ray Diffraction (SC-XRD) against alternative modalities (NMR, Cryo-EM) for the structural validation of this small molecule. Furthermore, it details a self-validating experimental protocol grounded in crystallographic causality.

The Pharmacophore & Causality in Structural Validation

To understand the necessity of rigorous structural validation, one must understand the causality behind the molecule's behavior. The migration of a proton between the N3 nitrogen and the S4 sulfur alters the electronic distribution of the entire pyrimidine ring.

  • Thione Form (4(3H)-thione): The N3 is protonated (acting as a strong H-bond donor), and the S4 is a double-bonded C=S (acting as an H-bond acceptor).

  • Thiol Form (4-thiol): The N3 is unprotonated (H-bond acceptor), and the S4 is protonated (H-bond donor).

While Nuclear Magnetic Resonance (NMR) spectroscopy provides excellent solution-state dynamics, rapid tautomeric exchange often results in time-averaged signals that obscure the dominant conformer[2]. SC-XRD resolves this by providing an absolute, high-resolution "snapshot" of the thermodynamic minimum in the solid state[3], allowing researchers to directly measure the C4-S bond length and unambiguously locate the proton in the electron density map[4].

Comparative Analysis of Structural Validation Modalities

When selecting a validation modality for small molecule pharmacophores, researchers must weigh resolution, environmental context, and sample requirements.

Table 1: Comparative Modalities for Small Molecule Structural Validation
ModalityPrimary EnvironmentMax ResolutionTautomer Resolution CapabilityKey Limitation
SC-XRD Solid State (Static)< 0.8 Å (Atomic)Unambiguous (Direct bond length measurement)Requires high-quality, well-ordered single crystals[5].
NMR Spectroscopy Solution State (Dynamic)Sub-nanometerAmbiguous (Prone to time-averaged signals)Cannot directly visualize the C=S vs C-S bond length[2].
Cryo-EM Vitrified Ice (Near-native)~1.2 - 2.0 ÅPoor for de novo small moleculesLacks the sub-angstrom resolution required for small molecule tautomer ID[6].

Self-Validating Experimental Protocol: SC-XRD Workflow

The following protocol outlines the step-by-step methodology for validating Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-. Every step is designed as a self-validating system, ensuring that experimental choices are driven by physical chemistry rather than arbitrary selection.

Step 1: Crystallization via Vapor Diffusion
  • Procedure: Dissolve 5 mg of the synthesized compound in a minimal volume of dichloromethane (DCM). Place the solution in an inner vial, and place this inside a larger sealed chamber containing a volatile antisolvent (e.g., hexane).

  • Causality: Thieno[2,3-d]pyrimidines are highly conjugated and planar[4]. The 5-phenyl substitution introduces steric bulk that can drive π−π stacking. Vapor diffusion allows the antisolvent to slowly lower the dielectric constant of the mixture, encouraging ordered nucleation at the thermodynamic minimum rather than amorphous kinetic precipitation.

Step 2: X-ray Diffraction Data Collection
  • Procedure: Mount a single, defect-free crystal (approx. 0.1 x 0.1 x 0.2 mm) on a goniometer under a cold nitrogen stream (100 K). Irradiate using MoK α radiation ( λ=0.71073 Å).

  • Causality: While CuK α radiation yields stronger anomalous dispersion signals, MoK α is explicitly chosen here to minimize severe X-ray absorption by the heavy sulfur atoms present in the thieno and thione groups[4]. Cryocooling to 100 K minimizes thermal vibrations (B-factors), tightening the electron density map to allow for the resolution of the hydrogen atom on N3.

Step 3: Phase Determination & Structure Refinement
  • Procedure: Solve the phase problem using Direct Methods or Dual-Space algorithms. Refine the structure using full-matrix least-squares on F2 (e.g., using SHELXL).

  • Causality: Refinement on F2 utilizes all reflection data, including weak reflections, providing a statistically robust model. The self-validating mechanism here is the R1​ factor; the refinement iterates until the difference between the observed diffraction pattern and the calculated model drops below an acceptable threshold (typically R1​<0.05 ).

Step 4: Structural Validation & Tautomer Identification
  • Procedure: Run the final .cif file through the IUCr CheckCIF routine to ensure no fundamental crystallographic errors exist. Measure the C4-S bond length.

  • Causality: The bond length is the definitive proof of the tautomer. A C4-S distance of ~1.67 Å confirms the C=S double bond of the thione tautomer, whereas a distance of >1.74 Å would indicate a C-S single bond (thiol).

Workflow N1 1. Compound Synthesis Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- N2 2. Crystallization Screen (Vapor Diffusion / Slow Evaporation) N1->N2 N3 3. X-ray Diffraction (SC-XRD) MoKα Radiation (λ = 0.71073 Å) N2->N3 N4 4. Phase Determination (Direct Methods / Dual Space) N3->N4 N5 5. Structure Refinement (Full-matrix least-squares on F²) N4->N5 N6 6. Structural Validation (CheckCIF & Tautomer ID) N5->N6

Figure 1. Step-by-step SC-XRD structural validation workflow for small molecule pharmacophores.

TautomerLogic Start Analyze C4-S Bond Length in Electron Density Map Decision Is Bond Length < 1.70 Å? Start->Decision Thione Thione Tautomer (C=S Double Bond) Decision->Thione Yes (~1.67 Å) Thiol Thiol Tautomer (C-S Single Bond) Decision->Thiol No (~1.75 Å) ProtonN Locate Proton on N3 (H-bond Donor) Thione->ProtonN ProtonS Locate Proton on S4 (H-bond Donor) Thiol->ProtonS

Figure 2. Logical decision tree for crystallographic tautomer validation of thienopyrimidines.

Quantitative Data Presentation: X-ray vs. NMR Metrics

To further objectify the comparison, the following table summarizes the quantitative metrics used to validate the structural integrity of the compound in both SC-XRD and NMR modalities.

Table 2: Quantitative Validation Metrics (SC-XRD vs. NMR)
Metric CategorySC-XRD (Solid State)NMR (Solution State)Causality / Significance
Primary Fit Metric R1​ factor (< 0.05)RMSD of NOE constraints R1​ directly quantifies the deviation of the experimental electron density from the theoretical model[3].
Thermal/Dynamic Metric Isotropic B-factors ( Uiso​ )Spin-lattice relaxation ( T1​ )B-factors validate whether an atom is rigidly locked in the lattice or subject to thermal smearing.
Tautomer Proof C4-S Bond Length (~1.67 Å)Chemical Shift ( δ ppm)SC-XRD provides an absolute geometric measurement[4], whereas NMR relies on relative shielding environments that can be solvent-dependent[7].
Hydrogen Location Difference Fourier Map peaksNOESY/ROESY cross-peaksX-rays scatter weakly off hydrogen; however, high-quality, low-temperature data allows for objective localization of the N3 proton.

References

  • Source: PMC (nih.gov)
  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase...
  • Source: CrystEngComm (RSC Publishing)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source: Sygnature Discovery URL
  • X-Ray Crystallography vs.
  • Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL

Sources

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